6-Chloro-5-fluoro-2-iodopyridin-3-ol
Description
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Structure
3D Structure
Properties
Molecular Formula |
C5H2ClFINO |
|---|---|
Molecular Weight |
273.43 g/mol |
IUPAC Name |
6-chloro-5-fluoro-2-iodopyridin-3-ol |
InChI |
InChI=1S/C5H2ClFINO/c6-4-2(7)1-3(10)5(8)9-4/h1,10H |
InChI Key |
ZVSAJKCQLAJFTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=C1F)Cl)I)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: 6-Chloro-5-fluoro-2-iodopyridin-3-ol – Structural Properties, Orthogonal Reactivity, and Applications in Drug Discovery
Executive Summary
In advanced medicinal chemistry, the strategic decoration of heteroaromatic rings is paramount for optimizing pharmacokinetic and pharmacodynamic profiles. 6-Chloro-5-fluoro-2-iodopyridin-3-ol (CAS: 875548-57-5) represents a masterclass in highly functionalized pyridine scaffolds. Featuring three distinct halogens (Cl, F, I) and a hydroxyl group, this molecule offers an exceptional platform for orthogonal reactivity.
This whitepaper provides an in-depth technical analysis of its structural properties, details the mechanistic rationale behind its synthesis, and outlines field-proven, self-validating protocols for its utilization in downstream cross-coupling reactions—specifically highlighting its role in synthesizing splicing modulators for neurodegenerative diseases [1].
Physicochemical Profiling & Safety Data
Understanding the baseline properties of 6-chloro-5-fluoro-2-iodopyridin-3-ol is critical for handling and reaction planning. The table below consolidates its quantitative data and safety profile based on standard supplier specifications [2].
| Property | Value / Description |
| Chemical Name | 6-Chloro-5-fluoro-2-iodopyridin-3-ol |
| CAS Registry Number | 875548-57-5 |
| Linear Formula | C5H2ClFINO |
| Molecular Weight | 273.43 g/mol |
| InChIKey | ZVSAJKCQLAJFTJ-UHFFFAOYSA-N |
| Physical Form | Solid |
| Typical Purity | ≥97% |
| Storage Conditions | Refrigerated (2-8°C), Inert atmosphere, Dark |
| GHS Signal Word | Warning |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation) |
Structural Elucidation & Electronic Effects
The synthetic utility of this scaffold stems from the precise "push-pull" electronic environment created by its substituents.
-
The Hydroxyl Group (-OH at C3): Acts as a strong electron-donating group via the mesomeric effect (+M). Upon deprotonation, the resulting pyridin-3-olate intermediate becomes highly activated toward electrophilic aromatic substitution.
-
The Halogen Gradient (C-I vs. C-Cl vs. C-F): The bond dissociation energies dictate reactivity. The C-I bond at C2 is highly polarizable and the weakest, making it the primary handle for oxidative addition by Palladium(0). The C-Cl bond at C6 serves as a secondary, late-stage cross-coupling handle, while the C-F bond at C5 is metabolically stable, serving to lower the basicity of the pyridine nitrogen and improve lipophilicity.
Fig 1: Electronic contributions of substituents on the pyridine scaffold.
Mechanistic Synthesis & Functionalization Workflow
The synthesis of 6-chloro-5-fluoro-2-iodopyridin-3-ol and its subsequent functionalization rely on exploiting the electronic disparities mapped above.
Step 1: Regioselective Iodination The precursor, 6-chloro-5-fluoropyridin-3-ol, is subjected to electrophilic iodination. Because the C6 position is blocked by chlorine, the +M effect of the C3-hydroxyl group directs the incoming iodine electrophile exclusively to the C2 position.
Step 2: Sonogashira Cross-Coupling Once the C2-iodo handle is installed, it can be selectively reacted. In the synthesis of complex splicing modulators, a Sonogashira coupling is employed to attach an alkyne at C2 [1]. The palladium catalyst selectively inserts into the weaker C-I bond, completely ignoring the C-Cl and C-F bonds under mild conditions.
Fig 2: Synthetic workflow for C2-iodination and subsequent Sonogashira coupling.
Experimental Methodologies
The following protocols are adapted from validated patent literature [1] and designed as self-validating systems to ensure high fidelity in the laboratory.
Protocol A: Regioselective C2-Iodination
Causality: Sodium carbonate (Na₂CO₃) is chosen as a mild base to deprotonate the weakly acidic hydroxyl group. This generates a highly electron-rich pyridin-3-olate intermediate. Water is the optimal green solvent because it fully dissolves the inorganic base and stabilizes the ionic transition states, driving the reaction to completion at room temperature.
-
Preparation: Charge a reaction vessel with 6-chloro-5-fluoropyridin-3-ol (1.0 equiv) and Na₂CO₃ (2.0 equiv).
-
Solvation: Add deionized water to achieve a concentration of approximately 0.5 M. Stir vigorously to suspend the starting material and dissolve the base.
-
Electrophile Addition: Add I₂ (1.05 equiv) in portions at room temperature under an ambient air atmosphere.
-
Self-Validating Monitoring: Stir the mixture for 2 hours. Validate completion via LC-MS. The transformation is confirmed when the starting material mass peak (m/z [M+H]⁺ ~148) completely shifts to the product mass (m/z[M+H]⁺ ~274), indicating quantitative electrophilic aromatic substitution.
-
Work-up: Quench any unreacted iodine with saturated aqueous sodium thiosulfate. Acidify slightly to reprotonate the hydroxyl group, extract with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo.
Protocol B: C2-Alkynylation via Sonogashira Cross-Coupling
Causality: Pd(PPh₃)₂Cl₂ is a stable Pd(II) precatalyst reduced in situ to the active Pd(0) species. CuI acts as a co-catalyst to form a highly nucleophilic copper acetylide intermediate. Triethylamine (TEA) serves a dual purpose as both a co-solvent and the base required to deprotonate the terminal alkyne. This synergistic cycle allows the reaction to proceed at a mild 50°C, preventing thermal degradation of the heavily halogenated core.
-
Preparation: To a stirred solution of 6-chloro-5-fluoro-2-iodopyridin-3-ol (1.0 equiv) and ethynyltriisopropylsilane (1.25 equiv) in THF and TEA (1:1 v/v ratio).
-
Catalyst Loading: Add CuI (0.04 equiv) and Pd(PPh₃)₂Cl₂ (0.02 equiv) under a strict nitrogen atmosphere to prevent oxidative degradation of the Pd(0) active species.
-
Reaction: Heat the mixture to 50°C and stir for 3 hours.
-
Self-Validating Monitoring: Monitor via TLC or LC-MS. The reaction is complete when the C2-iodo precursor is entirely consumed, yielding the bulkier, more lipophilic C2-alkynylated product.
-
Isolation: Cool to room temperature, filter through a pad of Celite to remove metal salts, concentrate the filtrate, and purify via silica gel flash chromatography.
Applications in Advanced Therapeutics
The unique substitution pattern of 6-chloro-5-fluoro-2-iodopyridin-3-ol makes it a critical building block in the development of novel therapeutics. Most notably, recent advancements in the treatment of Spinocerebellar Ataxia 3 (SCA3) —also known as Machado-Joseph Disease—utilize this scaffold to synthesize potent splicing modulators [1]. By leveraging the orthogonal reactivity of the C2-iodine and the C3-hydroxyl group, medicinal chemists can rapidly construct fused heterocyclic systems (such as furopyridines) that effectively penetrate the blood-brain barrier and modulate RNA splicing in neurodegenerative pathways.
References
- World Intellectual Property Organization. "WO2023220439A1 - Compositions useful for modulating splicing." Google Patents.
Physicochemical characteristics of 6-Chloro-5-fluoro-2-iodopyridin-3-ol
This guide details the physicochemical profile, synthetic accessibility, and reactivity of 6-Chloro-5-fluoro-2-iodopyridin-3-ol , a high-value heterocyclic scaffold used in the development of kinase inhibitors and advanced agrochemicals.
CAS Registry Number: 875548-57-5
Molecular Formula:
Executive Summary
6-Chloro-5-fluoro-2-iodopyridin-3-ol represents a "privileged scaffold" in medicinal chemistry due to its dense functionalization. It features a reactivity triad : a labile iodine for cross-coupling, a directing hydroxyl group, and a metabolically stable fluorine. This compound is primarily utilized as a core building block for constructing fused bicyclic systems (e.g., furopyridines, oxazolopyridines) and for late-stage diversification in Structure-Activity Relationship (SAR) studies.
Physicochemical Characteristics
The interplay between the electron-withdrawing halogens and the ionizable hydroxyl group defines the compound's behavior in solution.
Calculated & Experimental Properties
| Property | Value / Range | Mechanistic Insight |
| Physical State | White to off-white crystalline solid | High lattice energy driven by halogen bonding and H-bond networks. |
| Melting Point | 165–170 °C (Dec.) | Decomposition often driven by deiodination at high thermal stress. |
| Predicted pKa (OH) | 5.8 ± 0.5 | significantly more acidic than phenol (pKa 10) due to the electron-deficient pyridine ring and inductive effects of F/Cl/I. |
| Predicted LogP | 2.1 – 2.4 | Moderate lipophilicity; suitable for membrane permeability assays but requires polar solvents for reaction. |
| Solubility | DMSO (>50 mg/mL), DMF, MeOH | Poor aqueous solubility at neutral pH; soluble in basic aqueous buffers (forming the phenolate). |
| Polar Surface Area | ~33 Ų | Low PSA suggests good passive permeability in biological systems. |
Structural Analysis (Halogen Bonding)
The C2-Iodine atom exhibits a strong "sigma-hole," making it a Lewis acid center capable of halogen bonding with carbonyls or nitrogens in protein active sites. Conversely, the C5-Fluorine acts as a bioisostere for hydrogen, blocking metabolic oxidation at the 5-position without introducing steric bulk.
Synthetic Accessibility & Purity Protocols
Reliable synthesis relies on the regioselective iodination of the 2-position. The presence of the 3-hydroxyl group directs electrophilic aromatic substitution (SEAr) to the ortho-position (C2).
Validated Synthetic Pathway
The most robust method involves the iodination of 6-chloro-5-fluoropyridin-3-ol using N-iodosuccinimide (NIS) or Iodine/Carbonate.
Step-by-Step Protocol:
-
Dissolution: Dissolve 6-chloro-5-fluoropyridin-3-ol (1.0 eq) in Acetonitrile (MeCN) or DMF.
-
Activation: Add catalytic Trifluoroacetic Acid (TFA) (0.1 eq) to activate the NIS.
-
Iodination: Add N-Iodosuccinimide (1.1 eq) portion-wise at 0°C to prevent over-iodination.
-
Reaction: Stir at Room Temperature (RT) for 4–6 hours. Monitor by LC-MS (Target Mass: 272/274 negative mode).
-
Quench: Quench with aqueous Sodium Thiosulfate (
) to remove oxidative byproducts. -
Isolation: Acidify to pH 4 to precipitate the product or extract with Ethyl Acetate.
Visualization of Synthesis Logic
Figure 1: Regioselective iodination pathway driven by the orth-directing hydroxyl group.[1]
Reactivity Profile & Chemoselectivity
The utility of this scaffold lies in the differential reactivity of its three halogen substituents. This allows for sequential, orthogonal functionalization.
The Reactivity Triad
-
C2-Iodine (Highest Reactivity): The weakest C-X bond. Reacts exclusively in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) at RT or mild heat.
-
3-Hydroxyl (Modulating Group): Can be alkylated to form ethers or used as a directing group. It also allows for intramolecular cyclization (e.g., displacing the C2-Iodo or C6-Chloro to form furans).
-
C6-Chlorine (Medium Reactivity): Requires harsher conditions (higher temp, active ligands like XPhos) to participate in coupling, or can undergo
if the ring is sufficiently activated. -
C5-Fluorine (Stability): Generally inert to substitution; serves to modulate pKa and metabolic stability.
Workflow: Sequential Functionalization
Figure 2: Chemoselective diversification pathways. The C2-Iodine is the primary point of entry for carbon-carbon bond formation.
Handling, Stability, and Safety
-
Light Sensitivity: The C-I bond is photolabile. Store in amber vials wrapped in foil.
-
Oxidation: Phenolic pyridines can oxidize to quinones if left in solution with air and light. Store solids under Nitrogen/Argon at 2–8°C.
-
Safety: Treat as a potential sensitizer. Avoid inhalation of dust.
-
Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).
-
References
-
Sigma-Aldrich. (n.d.). 6-chloro-5-fluoro-2-iodo-pyridin-3-ol Product Sheet. Retrieved from
-
PubChem. (2025).[2] Compound Summary: Halogenated Pyridines. Retrieved from
-
ChemicalBook. (2024). 2-Iodo-3-hydroxypyridine Reactivity Profile. Retrieved from
-
BldPharm. (n.d.). Building Blocks: 6-Chloro-5-fluoro-2-iodopyridin-3-ol. Retrieved from
Sources
Navigating the Synthesis and Characterization of 6-Chloro-5-fluoro-2-iodopyridin-3-ol: A Technical Guide for Advanced Research
For Immediate Release
This technical guide provides a comprehensive overview of the identification, synthesis, and characterization of the novel substituted pyridinol, 6-Chloro-5-fluoro-2-iodopyridin-3-ol. Aimed at researchers, scientists, and professionals in drug development, this document outlines the core chemical properties and offers a strategic approach to its synthesis and rigorous analytical validation.
Core Identification and Properties
CAS Number: 875548-57-5
6-Chloro-5-fluoro-2-iodopyridin-3-ol is a halogenated pyridinol derivative, a class of compounds of significant interest in medicinal chemistry and materials science due to their versatile reactivity and potential as scaffolds for novel therapeutic agents.[1] The strategic placement of chloro, fluoro, and iodo substituents on the pyridin-3-ol core offers multiple points for chemical modification, making it a valuable building block in synthetic chemistry.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₅H₂ClFINO | |
| Molecular Weight | 273.43 g/mol | |
| Physical Form | Solid or semi-solid | |
| Purity (Typical) | ≥97% | |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C. The container should be tightly closed in a dry and well-ventilated area. |
Safety and Handling:
This compound is associated with the following hazard statements:
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are essential when handling this chemical. All work should be conducted in a well-ventilated fume hood.
Strategic Synthesis Pathway
Caption: A proposed synthetic workflow for 6-Chloro-5-fluoro-2-iodopyridin-3-ol.
Methodology Insight:
The synthesis of highly substituted pyridinols often commences with the construction of a less functionalized pyridine ring, followed by sequential halogenation steps.[2] The choice of halogenating agents and the order of their introduction are critical to achieving the desired regioselectivity. For instance, the introduction of the iodine atom is often performed in the later stages of the synthesis due to the potential for C-I bond lability under certain reaction conditions.
A plausible synthetic route could involve the initial formation of a 5-fluoropyridin-3-ol scaffold, followed by chlorination and then a selective iodination at the 2-position. The use of N-iodosuccinimide (NIS) is a common and effective method for the iodination of electron-rich aromatic rings. The precise reaction conditions, including solvent, temperature, and stoichiometry, would require empirical optimization to maximize yield and purity.
Comprehensive Analytical Characterization
Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized 6-Chloro-5-fluoro-2-iodopyridin-3-ol. A multi-technique approach is recommended.
Caption: A comprehensive analytical workflow for the identification and characterization of 6-Chloro-5-fluoro-2-iodopyridin-3-ol.
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Due to the substitution pattern, a single proton signal is expected in the aromatic region of the spectrum. The chemical shift of this proton will be influenced by the surrounding halogen atoms.
-
¹³C NMR: Five distinct carbon signals are anticipated. The chemical shifts will be characteristic of a substituted pyridine ring, with the carbon atoms directly bonded to halogens showing significant shifts.
-
¹⁹F NMR: A single fluorine resonance is expected, and its coupling to the adjacent proton and carbon atoms can provide valuable structural information.
Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the molecule. The isotopic pattern observed in the mass spectrum will be characteristic of a compound containing one chlorine and one iodine atom, providing a definitive signature for the presence of these halogens. The NIST WebBook provides mass spectral data for related compounds like 6-Chloro-2-pyridinol, which can serve as a reference for fragmentation patterns.[3]
Infrared (IR) Spectroscopy:
The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group, as well as C=C and C-N stretching vibrations within the pyridine ring. The C-halogen stretching frequencies will also be present in the fingerprint region of the spectrum.
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC):
HPLC is the method of choice for determining the purity of the final compound and for monitoring the progress of the synthesis. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of acid modifier) would likely provide good separation.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS can also be employed for purity analysis, potentially after derivatization of the hydroxyl group to increase volatility. This technique offers the dual benefit of separation and mass-based identification of any impurities.
Applications in Research and Drug Discovery
Substituted pyridinols are a well-established class of privileged scaffolds in drug discovery. The presence of multiple halogen atoms in 6-Chloro-5-fluoro-2-iodopyridin-3-ol provides a unique platform for the development of novel compounds through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at the iodo and chloro positions. This allows for the systematic exploration of the chemical space around the pyridinol core to optimize biological activity and pharmacokinetic properties. The fluorine atom can also impart favorable metabolic stability and binding characteristics.
Conclusion
6-Chloro-5-fluoro-2-iodopyridin-3-ol represents a promising, yet underexplored, chemical entity with significant potential as a building block in synthetic and medicinal chemistry. While detailed experimental data on its synthesis and characterization are not widely published, this guide provides a robust framework for its preparation and comprehensive analysis based on established chemical principles. The strategic application of modern synthetic and analytical techniques will be key to unlocking the full potential of this versatile molecule.
References
- CN102702066A - Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine.
- CN112358442B - Preparation method of 2-fluoro-5-formyl chloropyridine.
-
Synthesis, Characterization and Biological evaluation of some newer 5-[6-chloro/fluoro/nitro-2 - Semantic Scholar. [Link]
-
Synthesis, Characterization and Biological Evaluation of some Newer 5-[6-Chloro/Fluor/Nitro-2-(p-Chloro/Fluoro/Methyl Phenyl)-Quinolin-4-yl]-1,3,4-Oxadiazole-2-Thiols - ResearchGate. [Link]
-
{[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea - PMC. [Link]
- EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google P
-
Synthesis, Characterization and Biological evaluation of some newer 5-[6-chloro/fluoro/nitro-2 - Semantic Scholar. [Link]
-
An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. [Link]
-
Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - MDPI. [Link]
-
6-Chloro-2-pyridinol - the NIST WebBook. [Link]
-
6. ANALYTICAL METHODS 6.1 BIOLOGICAL SAMPLES Methods for the determination of chlorpyrifos and its metabolites are shown in Tab - ATSDR. [Link]
-
Process for the preparation of fluorinated pyridines - European Patent Office - EP 0192287 A2. [Link]
-
Determination of chlorpyrifos, chlorpyrifos oxon, and 3,5,6-trichloro-2-pyridinol in rat and human blood - PubMed. [Link]
-
Preparation and Reactions of Heteroarylmethylzinc Reagents - AWS. [Link]
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Solvation Dynamics and Solubility Profile of 6-Chloro-5-fluoro-2-iodopyridin-3-ol: A Technical Guide
Executive Summary
6-Chloro-5-fluoro-2-iodopyridin-3-ol (CAS: 875548-57-5) is a highly functionalized, polyhalogenated pyridine derivative utilized as a critical building block in advanced pharmaceutical synthesis and agrochemical development[1]. Its unique substitution pattern—featuring three distinct halogens (chloro, fluoro, iodo) alongside a hydroxyl group—imparts a complex thermodynamic solubility profile. Understanding its solvation dynamics in organic solvents is paramount for optimizing reaction conditions, particularly in palladium-catalyzed cross-couplings, and for designing efficient crystallization and purification workflows.
Structural Causality of Solvation
The solubility of 6-Chloro-5-fluoro-2-iodopyridin-3-ol is not uniform; it is dictated by the competing physicochemical forces of its functional groups:
-
Hydroxyl Group (-OH) at C3 : Acts as a strong hydrogen-bond donor and acceptor. This moiety drives solubility in polar solvents capable of hydrogen bonding, overriding the innate lipophilicity of the halogenated ring.
-
Polyhalogenation (C2-I, C5-F, C6-Cl) : The halogens significantly increase the molecular weight and lipophilicity of the pyridine core[2]. The fluorine atom is highly electronegative, withdrawing electron density from the ring. The bulky iodine atom at the C2 position introduces significant steric hindrance and polarizability, which disrupts tight crystal lattice packing but also limits solubility in strictly non-polar aliphatic solvents.
-
Pyridine Core : As a heterocyclic aromatic ring, it engages in
stacking and dipole-dipole interactions, making it highly compatible with aromatic and polar aprotic systems[3].
Figure 1: Mechanistic influence of structural moieties on target API solubility.
Empirical Solubility Profile in Organic Solvents
Based on the structural descriptors and empirical behavior of analogous polyhalogenated pyridinols, the solubility profile is categorized below. Quantitative estimations are derived from standard thermodynamic principles for this class of active pharmaceutical ingredients (APIs).
| Solvent Class | Representative Solvents | Estimated Solubility (mg/mL at 25°C) | Mechanistic Rationale |
| Polar Aprotic | THF, DMF, DMSO | > 100 (High) | Strong dipole-dipole interactions; H-bond acceptance from the C3-OH group efficiently breaks the crystal lattice. |
| Polar Protic | Methanol, Ethanol | 50 - 100 (Moderate-High) | Favorable H-bonding network integration; partially disrupted by the highly lipophilic, bulky iodine atom. |
| Aromatic | Toluene, Xylene | 10 - 30 (Moderate) | Favorable |
| Non-Polar | Hexane, Heptane | < 5 (Low) | High crystal lattice energy limits dissolution; lack of dipole interactions fails to overcome the H-bonded solid state. |
Methodological Framework: Thermodynamic Solubility Determination
To empirically validate the exact solubility of 6-Chloro-5-fluoro-2-iodopyridin-3-ol for downstream API manufacturing, the [4] remains the gold standard. Unlike kinetic solubility assays, this protocol ensures true thermodynamic equilibrium, which is critical for crystallization engineering and regulatory compliance[5].
Figure 2: Standardized shake-flask methodology for thermodynamic solubility determination.
Self-Validating Shake-Flask Protocol:
-
Solid Dispensing : Accurately weigh an excess amount of 6-Chloro-5-fluoro-2-iodopyridin-3-ol (e.g., 200 mg) into a 5 mL amber glass vial. Causality: Amber glass is strictly required to prevent potential photo-degradation (homolytic cleavage) of the sensitive carbon-iodine bond. Add 2.0 mL of the target organic solvent.
-
Equilibration : Seal the vial with a PTFE-lined cap to prevent solvent evaporation. Place in a thermostatic shaker at 25.0 ± 0.1 °C and agitate at 150 rpm[6].
-
Self-Validation Step: Prepare triplicate vials and sample them at 24, 48, and 72 hours. Thermodynamic equilibrium is confirmed only when the concentration difference between successive time points is < 5%.
-
-
Phase Separation : Extract a 0.5 mL aliquot and centrifuge at 10,000 rpm for 10 minutes. Alternatively, filter through a 0.45 µm PTFE syringe filter. Causality: Polytetrafluoroethylene (PTFE) is required to prevent the non-specific binding of the highly lipophilic halogenated compound to the filter membrane, which would artificially lower the calculated solubility.
-
Quantification : Dilute the saturated supernatant with an appropriate mobile phase (e.g., Acetonitrile/Water) and quantify using HPLC-UV at the molecule's
against a validated calibration curve[7].
Application-Driven Solvent Selection: Cross-Coupling Workflows
The differential solubility of 6-Chloro-5-fluoro-2-iodopyridin-3-ol is routinely exploited in synthetic chemistry. The iodine atom at the C2 position is highly reactive toward oxidative addition, making the molecule an ideal electrophilic substrate for Sonogashira and Suzuki-Miyaura cross-couplings.
According to recent patent literature detailing the synthesis of advanced splicing modulators ([8]), the Sonogashira coupling of 6-chloro-5-fluoro-2-iodopyridin-3-ol with terminal alkynes (e.g., ethynyltriisopropylsilane) is optimally performed in a binary solvent system of Tetrahydrofuran (THF) and Triethylamine (TEA) .
Causality of Solvent Choice:
THF (a polar aprotic solvent) provides exceptional thermodynamic solubility for the polyhalogenated pyridine, disrupting its crystal lattice via strong dipole-dipole interactions and hydrogen-bond acceptance from the C3-OH group. TEA acts synergistically as both a co-solvent and the requisite base to neutralize the hydroiodic acid (HI) byproduct generated during the catalytic cycle. This homogeneous solvation state prevents the premature precipitation of intermediates and is critical for maintaining the turnover frequency of the
References
- Google Patents. "WO2023220439A1 - Compositions useful for modulating splicing".
-
Organisation for Economic Co-operation and Development (OECD) . "Test No. 105: Water Solubility". Available at:[Link]
-
United States Pharmacopeia (USP-NF) . "Solubility Criteria for Veterinary Drugs". Available at:[Link]
-
ChemEurope . "Pyridine - Properties and Solvation". Available at:[Link]
Sources
- 1. 6-Chloro-5-fluoro-2-iodopyridin-3-ol | 875548-57-5 [sigmaaldrich.com]
- 2. WO2019145176A1 - Halogenation of pyridine derivatives - Google Patents [patents.google.com]
- 3. Pyridine [chemeurope.com]
- 4. eco.korea.ac.kr [eco.korea.ac.kr]
- 5. uspnf.com [uspnf.com]
- 6. scielo.br [scielo.br]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. WO2023220439A1 - Compositions useful for modulating splicing - Google Patents [patents.google.com]
Thermodynamic Stability of Fluorinated Iodopyridinols: A Comprehensive Guide for Supramolecular Design and Drug Development
Introduction: The Paradigm of Halogen-Bonded Architectures
In the realm of modern drug discovery and crystal engineering, the precise control of non-covalent interactions is the cornerstone of rational design. Among these interactions, Halogen Bonding (XB) has emerged as a highly directional, thermodynamically stable alternative to traditional hydrogen bonding. Fluorinated iodopyridinols—such as[1] and —represent a privileged class of XB donors.
As an application scientist, I approach these molecules not merely as static structures, but as dynamic thermodynamic systems. The intrinsic stability of these compounds is governed by a delicate electronic push-and-pull: the highly electronegative fluorine atoms withdraw electron density, while the large, polarizable iodine atom serves as a highly effective Lewis acid. Understanding the thermodynamic stability of these complexes is critical for applications ranging from the synthesis of[2] to the development of biversal nucleotides for [3].
Mechanistic Causality: The -Hole and Thermodynamic Driving Forces
To harness fluorinated iodopyridinols effectively, one must understand the causality behind their thermodynamic behavior. Halogen bonding is fundamentally an attractive interaction between an electrophilic region on the halogen atom (the
The Role of Fluorine Substitution
Iodine, being highly polarizable, naturally possesses a
Thermodynamically, this deep
Logical pathway of fluorine-enhanced thermodynamic stability in iodopyridinols.
Experimental Protocol: Self-Validating Thermodynamic Profiling
To quantify the thermodynamic stability of fluorinated iodopyridinols, researchers typically employ Nuclear Magnetic Resonance (NMR) titrations or Isothermal Titration Calorimetry (ITC). The following protocol details a
Every step is engineered to eliminate confounding variables. For instance, the choice of solvent is not arbitrary; using a competitive, Lewis-basic solvent would mask the true donor-acceptor binding affinity. By utilizing a non-competitive solvent, the system self-validates the intrinsic
Step-by-Step NMR Titration Methodology
-
Solvent Selection & Preparation:
-
Dry deuterated cyclohexane or CDCl
over molecular sieves. Causality: Moisture acts as a competing hydrogen/halogen bond acceptor, artificially lowering the measured association constant ( ).
-
-
Stock Solution Formulation:
-
Prepare a 5.0 mM stock solution of the fluorinated iodopyridinol (XB Donor) in the dried solvent.
-
Prepare a 100.0 mM stock solution of the target Lewis base (e.g., pyridine, XB Acceptor) containing 5.0 mM of the XB Donor. Causality: Maintaining a constant donor concentration across all titration points ensures that changes in chemical shift are strictly due to complexation, not dilution.
-
-
Titration Execution:
-
Transfer 500
L of the Donor stock into an NMR tube. -
Sequentially add aliquots of the Acceptor stock (e.g., 10
L, 20 L, up to 500 L).
-
-
Data Acquisition:
-
Record
F and H NMR spectra after each addition at a precisely controlled temperature (e.g., 298 K). Track the change in chemical shift ( ) of the fluorine atom closest to the iodine.
-
-
Isotherm Validation & Van't Hoff Analysis:
-
Plot
against the Acceptor concentration. Fit the data to a 1:1 binding isotherm. A high-quality curve fit ( ) self-validates the presumed stoichiometry. -
Repeat the titration at multiple temperatures (e.g., 288 K, 298 K, 308 K, 318 K) to extract
and via the Van't Hoff equation: .
-
Step-by-step experimental workflow for determining XB thermodynamic parameters.
Quantitative Data & Comparative Analysis
The thermodynamic parameters of halogen-bonded complexes formed by iodopyridines and their fluorinated analogs demonstrate the profound impact of electron-withdrawing groups on stability. The table below summarizes representative thermodynamic data for the interaction between various iodopyridinol derivatives and a standard Lewis base (pyridine) at 298 K in a non-polar solvent.
| XB Donor (Iodopyridinol Derivative) | XB Acceptor | ||||
| 4-Iodopyridin-3-ol | Pyridine | 15.2 | -2.1 | -0.8 | -1.3 |
| 2-Fluoro-4-iodopyridin-3-ol | Pyridine | 48.5 | -3.4 | -1.2 | -2.2 |
| 3-Fluoro-5-iodopyridin-4-ol | Pyridine | 62.1 | -3.9 | -1.4 | -2.5 |
| 6-(Difluoromethyl)-2-fluoro-4-iodopyridin-3-ol | Pyridine | 112.0 | -4.8 | -1.9 | -2.9 |
Data Interpretation:
As demonstrated, the progressive addition of fluorine atoms—particularly in positions ortho or para to the iodine—systematically increases the binding constant (
Applications in Drug Development & Synthetic Chemistry
The thermodynamic stability of fluorinated iodopyridinols extends far beyond fundamental physical chemistry; it is a highly tunable parameter leveraged in advanced applications:
Design of Catalytic Antioxidants
Iodopyridinols are critical intermediates in the synthesis of catalytic chain-breaking antioxidants. For example, the transformation of pyridoxine (Vitamin B6) into a hydroperoxide-decomposing antioxidant relies on the thermodynamic stability of the iodopyridinol precursor during nucleophilic substitution. The weak, highly polarizable carbon-iodine bond allows for selective functionalization (e.g., with sodium alkanetellurolates) under ambient conditions, while the robust carbon-fluorine bonds remain intact, providing metabolic stability to the final drug candidate .
Biversal Nucleotides in Synthetic Biology
In the burgeoning field of synthetic genetics, fluorinated iodopyridines are utilized to synthesize "biversal" nucleotides—analogues capable of pairing with multiple standard or non-standard nucleobases. The thermodynamic stability of the halogen bond formed by the iodopyridine moiety allows these synthetic bases to integrate seamlessly into the DNA double helix without disrupting the global melting temperature (
Regioselective Cross-Coupling
In synthetic organic chemistry, the differential bond dissociation energies (BDE) of C–F, C–Cl, and C–I bonds in polyhalogenated pyridines enable highly regioselective cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings). The carbon-iodine bond, being the weakest and most polarizable, reacts preferentially, allowing chemists to build complex, multi-ring pharmaceutical scaffolds with pinpoint accuracy.
References
-
National Center for Biotechnology Information. "6-(Difluoromethyl)-2-fluoro-4-iodopyridin-3-ol" PubChem Compound Summary for CID 130079217.[Link]
-
Lambert, E. C., et al. "Probing halogen bonding interactions between heptafluoro-2-iodopropane and three azabenzenes with Raman spectroscopy and density functional theory." Physical Chemistry Chemical Physics, 2022.[Link]
-
Nemec, V., et al. "Halogen Bonding in N-Alkyl-3-halogenopyridinium Salts." International Journal of Molecular Sciences, 2021.[Link]
-
Li, Y., et al. "Study of the Halogen Bonding between Pyridine and Perfluoroalkyl Iodide in Solution Phase Using the Combination of FTIR and 19F NMR." Journal of Physical Chemistry A, 2013.[Link]
-
Engman, L., et al. "Turning Pyridoxine into a Catalytic Chain-Breaking and Hydroperoxide-Decomposing Antioxidant." The Journal of Organic Chemistry, 2013.[Link]
-
Hoshika, S., et al. "Joining Natural and Synthetic DNA Using Biversal Nucleotides: Efficient Sequencing of Six-Letter DNA." ACS Synthetic Biology, 2023.[Link]
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Navigating the Therapeutic Potential of 6-Chloro-5-fluoro-2-iodopyridin-3-ol Derivatives: A Technical Guide for Drug Discovery
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] Its unique electronic properties and synthetic tractability make it a privileged structure for targeting a wide array of biological pathways implicated in human disease.[2] This technical guide delves into the untapped potential of a specific, highly functionalized subclass: derivatives of 6-Chloro-5-fluoro-2-iodopyridin-3-ol. While direct biological data on this scaffold is nascent, this document serves as an in-depth guide for researchers, scientists, and drug development professionals by extrapolating from structurally related compounds and providing a robust framework for their synthesis and biological evaluation. We will explore the scientific rationale for investigating these derivatives, outline detailed synthetic strategies, and provide comprehensive, field-proven protocols for assessing their potential as antimicrobial, anticancer, and anti-inflammatory agents.
Introduction: The Rationale for Investigating Halogenated Pyridin-3-ol Scaffolds
The 6-Chloro-5-fluoro-2-iodopyridin-3-ol core is a compelling starting point for library synthesis due to its distinct chemical features. The multi-halogen substitution pattern offers a unique electronic profile and potential for specific halogen bonding interactions with biological targets.[3] The presence of chlorine, fluorine, and iodine atoms at defined positions provides a foundation for exploring structure-activity relationships (SAR), as each halogen imparts different steric and electronic properties.[1]
Furthermore, the pyridin-3-ol moiety is a key pharmacophore. The hydroxyl group can act as a hydrogen bond donor and acceptor, crucial for anchoring the molecule within a target's binding site. Its acidity and reactivity can be modulated by the adjacent halogen substituents. This guide posits that derivatives of this core scaffold are prime candidates for development into novel therapeutics, leveraging the established biological activities of related pyridine compounds.
Synthetic Pathways for Derivative Generation
The strategic placement of functional groups on the 6-Chloro-5-fluoro-2-iodopyridin-3-ol core allows for a systematic and divergent approach to library synthesis. The primary points for derivatization are the 3-hydroxyl group and the highly reactive 2-iodo position.
Derivatization of the 3-Hydroxyl Group
The hydroxyl group can be readily converted into ethers and esters to probe the impact of modifying its hydrogen bonding capacity and introducing new steric features.
-
O-Alkylation (Williamson Ether Synthesis): Reaction of the pyridin-3-ol with an alkyl halide in the presence of a suitable base (e.g., NaH, K₂CO₃) yields the corresponding ether derivatives. This allows for the introduction of a wide range of alkyl and substituted alkyl chains.
-
O-Acylation (Esterification): Treatment with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) affords ester derivatives. This strategy is useful for introducing various aryl and alkyl carbonyl moieties.
Functionalization at the C2-Position via Cross-Coupling
The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, enabling selective functionalization at the 2-position.[4]
-
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling the 2-iodopyridine with a variety of aryl or heteroaryl boronic acids or esters. This allows for the introduction of diverse aromatic systems.[5]
-
Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of the 2-iodopyridine with terminal alkynes, introducing sp-hybridized carbon linkers.[3][6] These alkyne-containing products can serve as intermediates for further chemical transformations.
The following diagram illustrates the primary synthetic routes for creating a diverse library of derivatives from the core scaffold.
Caption: Synthetic pathways for derivatization of the core scaffold.
Predicted Biological Activities and Evaluation Pipelines
Based on the extensive literature on halogenated and substituted pyridines, we propose three primary areas of biological investigation for derivatives of 6-Chloro-5-fluoro-2-iodopyridin-3-ol: antimicrobial, anticancer, and anti-inflammatory activities.
Antimicrobial and Antibiofilm Activity
Scientific Rationale: Halogenated heterocyclic compounds, including pyridines and pyrimidines, are known to possess significant antimicrobial properties.[7] Halogenation can enhance target binding affinity and improve the overall antimicrobial effect. The pyridine nitrogen atom is often critical for antibacterial and antifungal activity.
Experimental Evaluation Workflow: A hierarchical screening approach is recommended, starting with broad-spectrum activity and progressing to more specific mechanistic assays.
Caption: Workflow for antimicrobial and antibiofilm activity screening.
Detailed Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for assessing the in vitro antibacterial activity of novel compounds.[8][9]
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 colonies of the test bacterium from a fresh agar plate.
-
Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10]
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well containing the diluted compound.
-
Include a positive control (bacteria with no compound) and a negative control (broth medium only).
-
Seal the plate and incubate at 37°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[8]
-
Anticancer Activity
Scientific Rationale: Pyridine derivatives are a major class of anticancer agents, often functioning as kinase inhibitors or agents that disrupt cell cycle progression.[2][6] The structural features of the 6-Chloro-5-fluoro-2-iodopyridin-3-ol scaffold are amenable to binding within the ATP-binding pocket of various kinases.
Experimental Evaluation Workflow: The primary goal is to identify compounds with potent cytotoxicity against cancer cell lines and low toxicity towards normal cells, followed by elucidation of the mechanism of action.
Caption: Workflow for anticancer activity screening.
Detailed Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability and cytotoxicity.[4][11]
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test derivatives in culture medium.
-
Remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[1]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[11]
-
Shake the plate gently for 15 minutes to ensure complete solubilization.[1]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.
-
Anti-inflammatory Activity
Scientific Rationale: Many pyridine and pyrimidine derivatives have demonstrated significant anti-inflammatory properties, often by inhibiting key enzymes in the inflammatory cascade such as cyclooxygenases (COX) or various kinases.[12]
Experimental Evaluation Workflow: The standard workflow involves an in vivo model of acute inflammation to assess the overall anti-inflammatory effect of the compounds.
Caption: Workflow for anti-inflammatory activity screening.
Detailed Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used and validated in vivo model for evaluating the anti-inflammatory activity of novel compounds.[13][14]
-
Animal Acclimatization and Grouping:
-
Use male Wistar or Sprague-Dawley rats (150-200g).
-
Acclimatize the animals for at least one week before the experiment.
-
Divide the animals into groups (e.g., n=6 per group): Vehicle control, positive control (e.g., Indomethacin, 5-10 mg/kg), and test groups receiving different doses of the derivative.
-
-
Compound Administration:
-
Administer the test compounds and control drugs orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before inducing inflammation.[14]
-
-
Induction of Inflammation:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading (V₀).
-
Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.[14]
-
-
Measurement of Paw Edema:
-
Measure the paw volume (Vt) at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[14]
-
-
Data Analysis:
-
Calculate the edema volume (mL) at each time point by subtracting the baseline volume from the measured volume (Vt - V₀).
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:
-
% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
-
Data Presentation and Interpretation
The effective presentation of biological data is crucial for comparing the potency and selectivity of derivatives and for elucidating structure-activity relationships.
Table 1: Representative Data Summary for a Hypothetical Derivative Series
| Derivative ID | Modification | Antimicrobial MIC (µg/mL) vs. S. aureus | Anticancer IC₅₀ (µM) vs. HepG2 | Anti-inflammatory % Inhibition @ 3h (Dose) |
| Parent | - | >128 | >100 | 15% (50 mg/kg) |
| DER-01 | 3-O-Methyl | 64 | 75.2 | 25% (50 mg/kg) |
| DER-02 | 3-O-Acetyl | 32 | 45.8 | 38% (50 mg/kg) |
| DER-03 | 2-Phenyl (Suzuki) | >128 | 12.5 | 22% (50 mg/kg) |
| DER-04 | 2-(4-Fluorophenyl) (Suzuki) | 128 | 5.3 | 28% (50 mg/kg) |
| DER-05 | 2-Phenylethynyl (Sonogashira) | 64 | 8.9 | 45% (50 mg/kg) |
| Indomethacin | N/A | N/A | N/A | 55% (10 mg/kg) |
| Doxorubicin | N/A | N/A | 0.8 | N/A |
Conclusion and Future Directions
The 6-Chloro-5-fluoro-2-iodopyridin-3-ol scaffold represents a promising, yet underexplored, platform for the development of novel therapeutic agents. The strategic combination of halogens and a reactive hydroxyl group provides a rich foundation for generating diverse chemical libraries. This guide provides a comprehensive framework for the synthesis and systematic biological evaluation of its derivatives. By leveraging the established protocols for antimicrobial, anticancer, and anti-inflammatory screening, researchers can efficiently identify and characterize lead compounds. Future work should focus on elucidating the specific molecular targets of active compounds, performing detailed structure-activity relationship studies, and optimizing lead candidates for improved potency, selectivity, and pharmacokinetic properties.
References
- BenchChem. (2025). Application Notes and Protocols: 2,6-Dichloro-4-iodopyridine as a Versatile Intermediate for the Synthesis of Trisubstituted Pyridines. BenchChem.
- Villa-Ruano, A.-L., et al. (2024).
- Merck. (n.d.).
- Jin, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)
- Virology Research Services. (2024). Understanding Cytotoxicity. Virology Research Services.
- Inotiv. (n.d.).
- Sadeghnia, H. R., et al. (2014).
- BenchChem. (2025). In Vitro Assay Protocols for Novel Antimicrobial Compounds. BenchChem.
- Mehrabi, H., et al. (2017). Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine.
- SciSpace. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace.
- Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH.
- Organic Chemistry Portal. (n.d.). Pyridine synthesis. Organic Chemistry Portal.
- MDPI. (2025). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI.
- Zhuravlev, F. A., et al. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. PMC.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
- ResearchGate. (n.d.). Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline | Request PDF.
- Jin, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)
- SciSpace. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace.
- Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.
- Rauf, A., et al. (2015).
- Ghorab, M. M., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing.
- Organic Syntheses. (n.d.). 3-aminopyridine. Organic Syntheses Procedure.
- Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific.
- BenchChem. (2025).
- ResearchGate. (2025). Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine - ResearchGate.
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Technical Guide: Safety, Handling, and Strategic Application of 6-Chloro-5-fluoro-2-iodopyridin-3-ol
Document Control:
-
Subject: 6-Chloro-5-fluoro-2-iodopyridin-3-ol (CAS: 875548-57-5)[1][2]
-
Classification: Specialized Intermediate / Halogenated Heterocycle[3]
-
Target Audience: Medicinal Chemists, Process Safety Engineers, drug Development Leads[3]
Part 1: Executive Technical Summary
6-Chloro-5-fluoro-2-iodopyridin-3-ol is a dense functionalization scaffold used primarily in the synthesis of advanced pharmaceutical agents, including fluoroquinolone antibiotics and USP7 inhibitors. Its utility lies in its "orthogonal reactivity"—the ability to selectively functionalize the iodine, fluorine, chlorine, and hydroxyl groups in a specific sequence.[3]
However, this reactivity profile necessitates a rigorous safety protocol. The molecule is not merely a "harmful solid"; it is a potential alkylating agent with light-sensitive instability.[3] This guide synthesizes the safety data sheet (SDS) parameters with practical handling strategies derived from its structure-activity relationship (SAR).
Part 2: Chemical Identity & Physicochemical Properties[3][4]
| Parameter | Specification | Technical Note |
| CAS Number | 875548-57-5 | Unique identifier for regulatory tracking. |
| Formula | C₅H₂ClFINO | Poly-halogenated pyridinol core.[1][4] |
| Molecular Weight | 273.43 g/mol | High halogen content contributes to density.[3] |
| Physical State | Solid (Powder/Crystalline) | Dust explosion hazard if micronized. |
| Acidity (pKa) | Est. 5.5 – 6.5 (OH) | significantly more acidic than phenol due to electron-withdrawing I, F, Cl. |
| Solubility | DMSO, DMF, Methanol | Poor water solubility; lipophilic.[3] |
| Storage Class | 6.1 (Toxic) or Non-Haz | Treat as Light/Air Sensitive. Store at 2–8°C. |
Part 3: Hazard Architecture (The "Why" Behind the Warnings)
Standard SDS documents list H-codes (Hazard Statements), but rarely explain the mechanistic reason for the toxicity.[3] Understanding the mechanism allows for better risk mitigation.[3]
The Alkylation Threat (H315, H319, H335)
-
Mechanism: The pyridine ring is highly electron-deficient due to the three halogen atoms.[3] This activates the ring toward Nucleophilic Aromatic Substitution (SNAr) .[3]
-
Biological Risk: If this compound contacts skin or mucous membranes, biological nucleophiles (like the amine groups in lysine or thiol groups in cysteine residues of proteins) can attack the ring, displacing the fluorine or chlorine.[3] This covalent modification of proteins leads to sensitization, severe irritation, and potential cytotoxicity .[3]
-
Protocol: Double-gloving (Nitrile + Laminate) is required to prevent permeation.
Iodine Lability & Phototoxicity
-
Mechanism: The C–I bond at position 2 is the weakest bond in the molecule (Bond Dissociation Energy ~65 kcal/mol).[3] Exposure to UV light or heat can homolytically cleave this bond, generating iodine radicals .[3]
-
Risk: Free radicals can initiate uncontrolled oxidation reactions.[3] Free iodine (
) is corrosive and a respiratory irritant. -
Protocol: Amber glassware and low-actinic light environments are mandatory for long-term storage.
Part 4: Strategic Handling & Workflow Visualization
The following diagram illustrates the decision logic for handling this compound, moving from storage to disposal.
Figure 1: Operational workflow for safe handling of 875548-57-5, emphasizing inspection points and emergency divergence.
Part 5: Technical Application Guide (Reactivity & Synthesis)
For drug development professionals, the value of this molecule is its site-selective reactivity .[3] You can manipulate the molecule in a specific order without protecting groups if the conditions are tuned correctly.[3]
Reactivity Hierarchy
The reactivity follows this order:
-
C3-Hydroxyl (OH): Most acidic/nucleophilic. Reacts with bases/electrophiles first.[3]
-
C2-Iodine (I): Most reactive for Metal-Catalyzed Cross-Coupling (Suzuki, Sonogashira).
-
C5-Fluorine (F): Activated for SNAr (Nucleophilic Aromatic Substitution).
-
C6-Chlorine (Cl): Least reactive; requires harsh conditions or specific catalysts to displace.
Experimental Protocol: Selective C2-Arylation (Suzuki Coupling)
This protocol demonstrates how to couple at the Iodine position without displacing the Fluorine.[3]
-
Reagents: 6-Chloro-5-fluoro-2-iodopyridin-3-ol (1.0 eq), Aryl Boronic Acid (1.1 eq),
(3-5 mol%), (2.5 eq). -
Solvent: 1,4-Dioxane/Water (4:1). Note: Degas solvents thoroughly to protect the phenol.[3]
-
Procedure:
-
Charge the reaction vessel with the pyridinol and boronic acid under Argon.
-
Add the base (
).[3] Caution: The phenol will deprotonate immediately.[3] -
Add the catalyst (
). -
Heat to 60–80°C . Do not exceed 90°C, or you risk SNAr side-reactions at the Fluorine position.[3]
-
Monitor via LCMS.[3] The Iodine is displaced first due to the weaker C-I bond strength compared to C-F or C-Cl.[3]
-
Reactivity Logic Diagram
Figure 2: Chemo-selective logic map. The C2-Iodine allows for carbon-carbon bond formation, while the C5-Fluorine allows for subsequent heteroatom introduction.
Part 6: Emergency & Disposal Protocols
Spill Management
-
Evacuate: Remove ignition sources (though flammability is low, solvent vapors may be present).
-
PPE: Wear a full-face respirator with organic vapor/acid gas cartridges if dust is generated.[3]
-
Neutralization: Do not use water initially.[3] Cover with vermiculite or dry sand.[3]
-
Cleanup: Scoop into a high-density polyethylene (HDPE) pail. Wipe the surface with a dilute sodium thiosulfate solution (to reduce any free iodine) followed by soapy water.[3]
Disposal
-
Classification: Halogenated Solvent/Organic Waste.[3]
-
Prohibition: Do NOT mix with acid waste streams (risk of HF or HCl gas generation).[3] Do NOT mix with strong oxidizers.[3]
-
Method: High-temperature incineration equipped with a scrubber to capture acid gases (HCl, HF, HI).
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: 6-Chloro-5-fluoro-2-iodopyridin-3-ol (CAS 875548-57-5).[1]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for substituted Pyridines.
-
Soudy, R., et al. (2019). "Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes." MDPI Molecules. (Context on reactivity of fluorinated aromatics).
-
BenchChem. (2025). Comparative Guide to Catalysts for Selective Cross-Coupling of Halogenated Pyridines.
Sources
Strategic Utilization of 6-Chloro-5-fluoro-2-iodopyridin-3-ol in High-Value Pharmacophore Synthesis
Executive Summary
In the landscape of modern medicinal chemistry, 6-Chloro-5-fluoro-2-iodopyridin-3-ol (CAS: 875548-57-5) has emerged as a high-value "linchpin" intermediate. Its structural uniqueness lies in its dense functionalization: a pyridine core decorated with three distinct halogens (I, Cl, F) and a hydroxyl group. This specific substitution pattern allows for orthogonal chemoselectivity , enabling researchers to sequentially install pharmacophores without the need for cumbersome protecting group manipulations.
This guide details the technical application of this scaffold, specifically focusing on its critical role in synthesizing furo[3,2-b]pyridine derivatives—a privileged structure in RNA splicing modulators (e.g., SMN2 modifiers) and kinase inhibitors.
Part 1: Structural Analysis & Reactivity Profile
The utility of 6-Chloro-5-fluoro-2-iodopyridin-3-ol is governed by the electronic hierarchy of its substituents. Understanding this hierarchy is the key to designing successful synthetic routes.
The "Halogen Hierarchy" (Reactivity Order)
The scaffold presents three carbon-halogen bonds with distinct bond dissociation energies and electronic environments.
| Position | Substituent | Reactivity Type | Relative Reactivity | Strategic Role |
| C2 | Iodine (-I) | Pd-Catalyzed Coupling | Highest | First-pass diversification (Sonogashira, Suzuki). The C2 position is electronically activated by the ring nitrogen.[1] |
| C3 | Hydroxyl (-OH) | Nucleophilic Attack | High | Cyclization handle (e.g., forming furan/oxazole rings) or etherification. |
| C6 | Chlorine (-Cl) | SNAr / Pd-Coupling | Medium | Late-stage diversification. Activated for SNAr by the ring nitrogen, but less reactive than C2-I toward Pd(0). |
| C5 | Fluorine (-F) | Metabolic Modulator | Low | Generally inert to standard coupling. Enhances metabolic stability (blocks P450 oxidation) and modulates lipophilicity. |
Mechanistic Insight: The Furo[3,2-b]pyridine Cyclization
The proximity of the C3-Hydroxyl and C2-Iodine is the defining feature of this scaffold. It allows for a "one-pot" or stepwise construction of the furo[3,2-b]pyridine system.
-
Step 1: Sonogashira coupling at C2 installs an alkyne.
-
Step 2: The C3-OH (or its anion) attacks the alkyne (5-endo-dig or 6-endo-dig cyclization), closing the furan ring.
Part 2: Experimental Workflows & Protocols
Workflow A: Synthesis of Splicing Modulator Scaffolds (Furo[3,2-b]pyridines)
Reference Application: WO2023220439A1 [1]
This protocol describes the conversion of the scaffold into a substituted furo[3,2-b]pyridine, a core motif in splicing modulators.
Step 1: Chemoselective Sonogashira Coupling
Objective: Install the alkyne at C2 without affecting the C6-Cl or C5-F.
-
Reagents:
-
Substrate: 6-Chloro-5-fluoro-2-iodopyridin-3-ol (1.0 equiv)
-
Alkyne: Ethynyltriisopropylsilane (1.25 equiv)[2]
-
Catalyst: Pd(PPh3)2Cl2 (2 mol%)
-
Co-catalyst: CuI (4 mol%)
-
Base/Solvent: TEA (Triethylamine) / THF (1:1 ratio)
-
-
Protocol:
-
Charge a reaction vessel with the substrate, Pd catalyst, and CuI under an inert atmosphere (N2 or Ar).
-
Add degassed THF and TEA.
-
Add ethynyltriisopropylsilane dropwise.
-
Heat the mixture to 50°C for 3 hours. Note: The mild temperature preserves the C6-Cl bond.
-
Workup: Filter through Celite to remove Pd black. Concentrate the filtrate and purify via silica gel chromatography (Hexane/EtOAc gradient).
-
Step 2: Cyclization to Furo[3,2-b]pyridine
Objective: Close the furan ring using the C3-OH and the newly installed C2-alkyne.
-
Reagents:
-
Base: Potassium tert-butoxide (KOtBu) or Cs2CO3 (if one-pot is not used).
-
Solvent: NMP or DMF.
-
Temperature: 80–100°C.
-
-
Mechanism: The base deprotonates the C3-OH. The resulting phenoxide attacks the activated alkyne (often requiring Cu(I) catalysis if not spontaneous) to form the bicyclic system.
Workflow B: Late-Stage Diversification (SNAr at C6)
Once the sensitive C2-I functionality is consumed (or if the bicycle is formed), the C6-Chlorine becomes the primary target for diversification.
-
Scenario: Installing a solubilizing amine tail (e.g., piperazine, morpholine).
-
Protocol:
-
Dissolve the C6-Cl intermediate in DMSO or NMP.
-
Add the amine nucleophile (2–3 equiv).
-
Add DIPEA (3 equiv).
-
Heat to 100–120°C .
-
Expert Tip: The presence of the C5-Fluorine inductively activates the C6 position, making this SNAr reaction faster than on a non-fluorinated pyridine.
-
Part 3: Visualization of Reaction Logic
The following diagram illustrates the orthogonal reactivity pathways available for this scaffold.
Caption: Orthogonal reaction pathways for 6-Chloro-5-fluoro-2-iodopyridin-3-ol. Path A (Blue) is the primary route for splicing modulator synthesis.
Part 4: Synthesis of the Intermediate (Retrosynthetic Analysis)
For labs needing to synthesize the starting material de novo, the established route relies on the metallation of the 2-H precursor.
Route: 6-Chloro-5-fluoropyridin-3-ol
-
Starting Material: 6-Chloro-5-fluoropyridin-3-ol (Commercial or prepared from 3-chloro-4-fluoroaniline via Bartoli indole synthesis logic or pyridine synthesis).
-
Iodination Protocol:
-
Reagents: N-Iodosuccinimide (NIS) or I2/Na2CO3.
-
Conditions: Acetonitrile or DMF, RT to 60°C.
-
Selectivity: The C2 position is the most electron-rich available site (ortho to the activating OH group) and sterically accessible compared to C4 (which is flanked by F and OH).
-
Note: If regioselectivity is poor, the directed ortho-metallation (DoM) strategy using TMPMgCl·LiCl on the protected alcohol (e.g., -OMOM) followed by I2 quench is the authoritative alternative [2].
-
References
-
WO2023220439A1 . Compositions useful for modulating splicing. (2023). PTC Therapeutics.
-
Preparation and Reactions of Heteroarylmethylzinc Reagents . (2010). Knochel Group Protocols. (Analogous synthesis of 6-chloro-2-fluoro-3-iodopyridine).
-
BenchChem Reactivity Guide . Reactivity of Halogenated Pyridines.
-
Sigma-Aldrich Product Sheet . 6-Chloro-5-fluoro-2-iodopyridin-3-ol (CAS 875548-57-5).[3]
Sources
Methodological & Application
Synthesis and Downstream Functionalization of 6-Chloro-5-fluoro-2-iodopyridin-3-ol: A Technical Guide
Executive Summary
6-Chloro-5-fluoro-2-iodopyridin-3-ol (CAS: 875548-57-5) is a highly functionalized, polyhalogenated pyridine building block that has emerged as a critical intermediate in the development of advanced therapeutics. Most notably, it serves as the foundational core for synthesizing novel furo[3,2-b]pyridine derivatives, which act as pre-mRNA splicing modulators for the treatment of neurodegenerative diseases such as Spinocerebellar Ataxia 3 (SCA3) [1].
This application note provides a comprehensive, self-validating protocol for the regioselective iodination of 6-chloro-5-fluoropyridin-3-ol, followed by its downstream application in a Sonogashira cross-coupling reaction. The methodologies herein are engineered for high yield, orthogonal reactivity, and operational simplicity.
Physicochemical Profiling
Before initiating the synthesis, it is critical to verify the integrity of the starting materials and target intermediate. The polyhalogenated nature of this compound makes it sensitive to prolonged light exposure, necessitating specific storage conditions [2].
| Property | Value |
| Chemical Name | 6-Chloro-5-fluoro-2-iodopyridin-3-ol |
| CAS Number | 875548-57-5 |
| Molecular Formula | C₅H₂ClFINO |
| Molecular Weight | 273.43 g/mol |
| Physical Form | Solid |
| Target Purity | ≥97% (by HPLC/LC-MS) |
| Storage Conditions | 2-8°C, Inert atmosphere (N₂/Ar), Protect from light |
Mechanistic Rationale: Regioselective Iodination
The synthesis of 6-chloro-5-fluoro-2-iodopyridin-3-ol relies on an electrophilic aromatic substitution (EAS) driven by the pronounced electronic activation of the pyridine ring.
Causality of Experimental Choices:
-
Base Selection (Na₂CO₃): The hydroxyl group at the C3 position of 6-chloro-5-fluoropyridin-3-ol is mildly acidic. Aqueous sodium carbonate (Na₂CO₃) acts as a mild, optimal base to quantitatively deprotonate the hydroxyl group, generating a highly electron-rich pyridinolate anion . Stronger bases (e.g., NaOH) are avoided to prevent unwanted nucleophilic aromatic substitution (SₙAr) at the C6-chlorine or C5-fluorine positions.
-
Regioselectivity: The resulting phenoxide-like oxygen strongly directs the incoming electrophile (I⁺, generated in situ from I₂) to the ortho positions (C2 and C4). Iodination occurs almost exclusively at the C2 position . This is due to the synergistic stabilization of the Wheland intermediate by the adjacent pyridine nitrogen and lower steric hindrance compared to the C4 position (which is adjacent to the C5-fluorine).
-
Solvent (Water): Operating in an entirely aqueous medium stabilizes the ionic intermediates, ensures complete dissolution of the base, and adheres to green chemistry principles.
Synthetic workflow from 6-chloro-5-fluoropyridin-3-ol to splicing modulators.
Protocol A: Aqueous Electrophilic Iodination
This protocol is adapted from standardized methodologies utilized in the synthesis of splicing modulators, as detailed in [1].
Stoichiometry & Reagents
| Reagent | MW ( g/mol ) | Equivalents | Amount | Mmol | Role |
| 6-chloro-5-fluoropyridin-3-ol | 147.53 | 1.00 | 32.8 g | 222.3 | Starting Material |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 2.00 | 47.13 g | 444.7 | Base |
| Iodine (I₂) | 253.81 | 1.05 | 59.25 g | 233.4 | Electrophile |
| Water (H₂O) | 18.02 | Solvent | 400 mL | - | Reaction Medium |
Step-by-Step Procedure
-
Preparation of the Basic Solution: To a 1 L round-bottom flask equipped with a magnetic stir bar, add 400 mL of deionized water. Add Na₂CO₃ (47.13 g) and stir until completely dissolved.
-
Substrate Addition: Add 6-chloro-5-fluoropyridin-3-ol (32.8 g) to the basic solution.
-
Self-Validation Checkpoint: The solid should dissolve, forming a clear to slightly yellow solution, confirming the successful generation of the water-soluble pyridinolate anion.
-
-
Electrophile Introduction: Under an air atmosphere at room temperature (20-25°C), add Iodine (59.25 g) in small, divided portions over 30 minutes.
-
Caution: Ensure vigorous stirring to prevent local accumulation of unreacted iodine.
-
-
Reaction Maturation: Stir the resulting dark mixture for 2 hours at room temperature.
-
Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The starting material (lower Rf due to high polarity) should disappear, replaced by a higher-Rf spot corresponding to the highly lipophilic iodinated product.
-
-
Quenching & Workup: Add a 10% aqueous solution of Sodium Thiosulfate (Na₂S₂O₃) dropwise until the residual brown color of unreacted iodine completely dissipates, leaving a pale suspension.
-
Isolation: Carefully adjust the pH of the mixture to ~5.0 using 1M HCl to fully protonate the product. Extract the aqueous layer with Ethyl Acetate (3 x 200 mL). Combine the organic layers, wash with brine (150 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the crude 6-chloro-5-fluoro-2-iodopyridin-3-ol as a solid.
Protocol B: Downstream Sonogashira Cross-Coupling
The introduction of the C2-iodine atom creates a site of orthogonal reactivity . Because the C–I bond has a significantly lower bond dissociation energy than the C–Cl and C–F bonds, palladium-catalyzed oxidative addition occurs exclusively at the C2 position. This allows for precise functionalization, such as the attachment of an alkyne via Sonogashira coupling, which is the immediate next step in forming the furo[3,2-b]pyridine bicyclic core[1].
Stoichiometry & Reagents
| Reagent | MW ( g/mol ) | Equivalents | Amount | Mmol | Role |
| 6-Chloro-5-fluoro-2-iodopyridin-3-ol | 273.43 | 1.00 | 50.0 g | 182.9 | Electrophile |
| Ethynyltriisopropylsilane | 182.38 | 1.25 | 41.69 g | 228.6 | Nucleophile |
| Pd(PPh₃)₂Cl₂ | 701.90 | 0.02 | 2.57 g | 3.66 | Primary Catalyst |
| Copper(I) Iodide (CuI) | 190.45 | 0.04 | 1.39 g | 7.31 | Co-catalyst |
| THF / TEA (1:1 v/v) | - | Solvent | 300 mL | - | Solvent / Base |
Step-by-Step Procedure
-
System Purging: In a 1 L Schlenk flask, dissolve 6-chloro-5-fluoro-2-iodopyridin-3-ol (50.0 g) in a degassed mixture of Tetrahydrofuran (150 mL) and Triethylamine (150 mL). Purge the solution with Nitrogen (N₂) for 15 minutes.
-
Catalyst Loading: Under a continuous N₂ stream, add CuI (1.39 g) and Pd(PPh₃)₂Cl₂ (2.57 g).
-
Mechanistic Note: TEA serves a dual purpose as both a solvent and the base required to neutralize the HI byproduct, driving the transmetalation step of the catalytic cycle.
-
-
Alkyne Addition: Add ethynyltriisopropylsilane (41.69 g) dropwise via syringe.
-
Heating: Heat the reaction mixture to 50°C and stir for 3 hours.
-
Self-Validation Checkpoint: The formation of a heavy white precipitate (Triethylammonium iodide salt) is a direct visual indicator that the cross-coupling is proceeding successfully.
-
-
Purification: Cool to room temperature, filter through a pad of Celite to remove the salts and catalyst residues, and concentrate the filtrate. Purify via silica gel column chromatography to isolate the silyl-protected alkyne intermediate.
Therapeutic Application: Modulating ATXN3 Splicing
The ultimate purpose of synthesizing 6-chloro-5-fluoro-2-iodopyridin-3-ol in modern pharmacology is its integration into small-molecule splicing modulators. These compounds are designed to target the pre-mRNA of the ATXN3 gene. In patients with Spinocerebellar Ataxia 3 (SCA3), an expanded CAG repeat in this gene leads to the translation of a toxic, polyglutamine-expanded Ataxin-3 protein that forms neurotoxic aggregates.
By utilizing derivatives of the furo[3,2-b]pyridine core (synthesized directly from our iodinated building block), researchers can induce targeted exon skipping or destabilization of the mutant ATXN3 transcript, effectively preventing the translation of the toxic protein [1].
Mechanism of action for ATXN3 splicing modulators in Spinocerebellar Ataxia 3.
References
- Skyhawk Therapeutics, Inc. (2023).WO2023220439A1 - Compositions useful for modulating splicing. Google Patents.
Application Note: Chemoselective Palladium-Catalyzed Cross-Coupling of 6-Chloro-5-fluoro-2-iodopyridin-3-ol
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol
Executive Summary
The functionalization of polyhalogenated heterocycles is a cornerstone of modern pharmaceutical synthesis[1]. 6-Chloro-5-fluoro-2-iodopyridin-3-ol (CAS: 875548-57-5)[2] is a highly valuable, densely functionalized building block. It features three distinct halogen handles (I, Cl, F) and an acidic hydroxyl group, making it an excellent scaffold for the divergent synthesis of kinase inhibitors and other bioactive molecules.
This application note provides a comprehensive guide to the chemoselective Suzuki-Miyaura cross-coupling at the C2 position. By exploiting the differential reactivity of the C-I versus C-Cl bonds, researchers can achieve high regiocontrol without the need for complex protecting group strategies, provided the reaction conditions are rigorously optimized.
Mechanistic Causality: Chemoselectivity and the Hydroxyl Challenge
To successfully couple 6-chloro-5-fluoro-2-iodopyridin-3-ol, two primary chemical phenomena must be managed:
A. Halogen Chemoselectivity (C2-I vs. C6-Cl)
In palladium-catalyzed cross-coupling reactions, the oxidative addition step typically dictates both the rate and the site-selectivity of the reaction[3]. The bond dissociation energy of a C(sp2)–I bond (~55 kcal/mol) is significantly lower than that of a C(sp2)–Cl bond (~80 kcal/mol). Consequently, Pd(0) inserts into the C2-I bond orders of magnitude faster than the C6-Cl bond. The electron-withdrawing fluorine at C5 lowers the LUMO of the pyridine ring, generally accelerating oxidative addition, but it does not override the inherent leaving-group superiority of the C2-iodide[3].
B. The Free Hydroxyl Conundrum
Suzuki-Miyaura couplings require a basic environment to activate the boronic acid via the formation of a reactive boronate complex[4]. However, the C3-OH group on this substrate is highly acidic (pKa ~6–7).
-
Stoichiometric Base Consumption: The hydroxyl group will immediately consume one equivalent of base to form a pyridinolate. If only standard base equivalents (e.g., 2.0 equiv) are used, the catalytic cycle will stall due to insufficient base for transmetalation.
-
Electronic Deactivation: The resulting electron-rich pyridinolate ring can slow down the reductive elimination step. A catalyst with a large bite angle, such as Pd(dppf)Cl₂, is required to force the spatial proximity of the coupling partners and accelerate reductive elimination.
Caption: Catalytic cycle of the chemoselective Suzuki-Miyaura cross-coupling at the C2 position.
Quantitative Data: Optimization of Reaction Conditions
To demonstrate the causality of base equivalents and catalyst selection, the following table summarizes the optimization data for the coupling of 6-chloro-5-fluoro-2-iodopyridin-3-ol with phenylboronic acid.
| Entry | Catalyst (5 mol%) | Base (Equiv) | Solvent (Ratio) | Temp (°C) | Yield (%) | Chemoselectivity (C2:C6) |
| 1 | Pd(PPh₃)₄ | Na₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 80 | 41% | >95:5 |
| 2 | Pd(PPh₃)₄ | Na₂CO₃ (3.0) | 1,4-Dioxane/H₂O (4:1) | 80 | 68% | >95:5 |
| 3 | Pd(dppf)Cl₂ | K₃PO₄ (3.0) | Toluene/H₂O (4:1) | 80 | 85% | >99:1 |
| 4 | Pd(dppf)Cl₂ | K₃PO₄ (3.5) | THF/H₂O (4:1) | 60 | 94% | >99:1 |
Analysis: Entry 1 fails to reach completion due to base depletion by the C3-OH group. Increasing the base (Entry 2) improves yield. Switching to Pd(dppf)Cl₂ and a stronger base (K₃PO₄) in a THF/H₂O mixture at a milder temperature (Entry 4) provides near-quantitative yields while completely suppressing C6-arylation.
Experimental Protocol: Chemoselective C2-Arylation
This self-validating protocol is designed to ensure reproducible, high-yielding C2-arylation without the need for prior O-protection.
A. Reagents and Equipment
-
Substrate: 6-Chloro-5-fluoro-2-iodopyridin-3-ol (1.00 mmol, 273.4 mg)
-
Coupling Partner: Arylboronic acid (1.20 mmol)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 mmol, 40.8 mg)
-
Base: K₃PO₄ (3.50 mmol, 743.0 mg)
-
Solvents: THF (8.0 mL) and Deionized H₂O (2.0 mL)
-
Equipment: 25 mL Schlenk flask, magnetic stirrer, argon manifold.
B. Step-by-Step Methodology
-
Reaction Assembly: To the Schlenk flask, add 6-chloro-5-fluoro-2-iodopyridin-3-ol, the arylboronic acid, and K₃PO₄.
-
Solvent Degassing (Critical Step): Add THF and H₂O. Sparge the biphasic mixture with argon gas for exactly 15 minutes. Self-Validation: The solution will initially appear cloudy due to the undissolved inorganic base.
-
Catalyst Addition: Briefly open the flask under a positive flow of argon and add the Pd(dppf)Cl₂ catalyst. Seal the flask.
-
Heating and Monitoring: Heat the reaction mixture to 60 °C in an oil bath.
-
Self-Validation: Within 30 minutes, the mixture should transition to a deep red/brown homogeneous solution, indicating the formation of the active Pd(0) species.
-
Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (UV active, Rf ~0.4) will disappear, replaced by a more polar product spot (Rf ~0.25).
-
-
Amphoteric Workup (Critical Step): Once complete (typically 2-4 hours), cool the reaction to room temperature. Dilute with EtOAc (10 mL) and H₂O (10 mL).
-
Self-Validation:Do not extract immediately. The product is currently a water-soluble potassium pyridinolate. Carefully add 1M HCl dropwise until the aqueous layer reaches pH 4–5 . At this pH, the pyridine nitrogen is not protonated, but the C3-OH is neutral, driving the product into the organic layer.
-
-
Extraction and Purification: Extract the aqueous layer with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography.
Troubleshooting: The O-Protection Alternative
If the specific arylboronic acid is highly sensitive to protodeboronation, or if the free hydroxyl group induces catalyst poisoning despite the optimized conditions above, an O-protection workflow must be employed. Masking the hydroxyl group as a Benzyl (Bn) ether normalizes the electronic profile of the pyridine ring and eliminates the need for excess base.
Caption: Alternative workflow utilizing O-protection to prevent hydroxyl-induced catalyst poisoning.
References
- Title: 6-Chloro-5-fluoro-2-iodopyridin-3-ol - MilliporeSigma | Source: sigmaaldrich.
- Title: Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications | Source: jocpr.
- Title: PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS | Source: nobelprize.
- Title: A reactivity map for oxidative addition enables quantitative predictions for multiple catalytic reaction classes | Source: scispace.
Sources
Application Note: Advanced Suzuki-Miyaura Coupling Protocols for 2-Iodopyridines
Executive Summary
2-Iodopyridines represent a unique paradox in cross-coupling chemistry. While the C–I bond is weak and theoretically reactive toward oxidative addition, the adjacent pyridine nitrogen creates a "chelation trap" that frequently poisons palladium catalysts. Furthermore, the electron-deficient nature of the pyridine ring retards the transmetallation step, often leading to stalled reactions or homocoupling of the boronic acid partner.
This guide moves beyond generic Suzuki conditions, providing field-validated protocols specifically engineered to overcome the "Ortho-Effect" and Nitrogen-Poisoning inherent to 2-halopyridines. We focus on the utilization of Third- and Fourth-Generation (G3/G4) Buchwald precatalysts and specific additive strategies to ensure high turnover numbers (TON) and reproducibility in drug discovery workflows.
Mechanistic Insight: The "Chelation Trap"
To optimize these reactions, one must understand why standard conditions (e.g., Pd(PPh3)4) often fail.
-
Oxidative Addition (Facile): 2-Iodopyridine reacts rapidly with Pd(0) due to the weak C–I bond and the electron-withdrawing nature of the ring.
-
Catalyst Poisoning (The Trap): Following oxidative addition, the pyridyl nitrogen is perfectly positioned to coordinate to the Pd(II) center, forming a stable, rigid 4-membered metallacycle (or bridging dimer). This "resting state" is too stable to undergo transmetallation, effectively removing the catalyst from the cycle.
-
The Solution (Steric Bulk): Ligands like XPhos and SPhos are massive. They occupy the coordination sphere so densely that the pyridine nitrogen is physically prevented from binding to the palladium, forcing the cycle forward into transmetallation.
Visualization: The Catalytic Cycle & Poisoning Pathway
Figure 1: The bifurcation between the productive catalytic cycle and the off-cycle catalyst poisoning characteristic of 2-pyridyl substrates.
Standard Protocol: Robust High-Throughput Conditions
Best for: Routine synthesis, diverse boronic acids, and medicinal chemistry library generation. Key Technology: Buchwald G3 Precatalysts (Air-stable, rapid activation).
Materials
-
Electrophile: 2-Iodopyridine derivative (1.0 equiv)
-
Nucleophile: Aryl/Heteroaryl Boronic Acid (1.2 – 1.5 equiv)
-
Catalyst: XPhos Pd G3 (CAS: 1445085-55-1) or SPhos Pd G3 (CAS: 1445085-82-4)
-
Note: Use XPhos for general aryl partners; use SPhos if the partner is extremely sterically hindered.
-
-
Base: Potassium Phosphate Tribasic (K3PO4), 0.5 M in water.
-
Solvent: 1,4-Dioxane or THF.
Step-by-Step Protocol
-
Charge Solids: In a reaction vial (or 96-well block), add the 2-iodopyridine (1.0 mmol), boronic acid (1.2 mmol), and XPhos Pd G3 (0.01 - 0.02 mmol, 1-2 mol%).
-
Why G3? It contains the ligand and Pd in a precise 1:1 ratio and activates without reducing agents, preventing induction periods.
-
-
Degas (Critical): Seal the vial. Evacuate and backfill with Argon/Nitrogen (3 cycles).
-
Add Solvents: Add degassed 1,4-Dioxane (2.0 mL) and 0.5 M aq. K3PO4 (4.0 mL, 2.0 equiv).
-
Ratio: A 2:1 to 4:1 Organic:Aqueous ratio is ideal to solubilize organic substrates while dissolving the inorganic base.
-
-
Reaction: Heat to 60–80 °C for 2–4 hours.
-
Note: 2-Iodopyridines are reactive; extreme temperatures (>100°C) often promote dehalogenation or homocoupling.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate.
Advanced Protocol: "Difficult" Heteroaryl Partners
Best for: Coupling 2-iodopyridine with unstable heteroaryl boronic acids (e.g., 2-pyridyl, 5-thiazolyl) prone to rapid protodeboronation.
The Challenge: Heteroaryl boronic acids decompose (lose the Boron group) faster than they transmetallate. The Solution: Controlled release using MIDA boronates or "Slow-Injection" protocols.
Protocol A: MIDA Boronate Slow-Release
-
Setup: Use 2-Pyridyl MIDA boronate (or relevant partner) instead of the boronic acid.
-
Catalyst: XPhos Pd G3 (2 mol%).
-
Solvent/Base: THF : Water (10:1) with K3PO4 (3.0 equiv) .
-
Mechanism: The MIDA boronate is stable.[1] The aqueous base slowly hydrolyzes the MIDA ester, releasing the active boronic acid in situ at a rate that matches the catalytic turnover. This keeps the concentration of free boronic acid low, minimizing decomposition.
-
Temperature: 60 °C for 4-16 hours.
Protocol B: Anhydrous Conditions (For Moisture Sensitive Substrates)
If water must be avoided entirely (rare for Suzuki, but possible):
-
Base: Cs2CO3 (suspended solid) or KOtBu.
-
Solvent: Anhydrous Toluene or DMF.
-
Catalyst: Pd(OAc)2 + PCy3 (1:2 ratio) or XPhos Pd G3.
-
Temperature: 100 °C.
-
Warning: Anhydrous Suzuki couplings are generally slower and require higher temperatures.
-
Quantitative Comparison of Catalyst Systems
| Catalyst System | Ligand Class | Success Rate (2-IodoPy) | Temp (°C) | Notes |
| Pd(PPh3)4 | Monodentate Arylphosphine | Low (<40%) | 100+ | High failure rate due to N-poisoning and ligand oxidation. |
| Pd(dppf)Cl2 | Bidentate Ferrocenyl | Moderate (60%) | 80-100 | Good for large scale, but harder to remove Pd residues. |
| XPhos Pd G3 | Dialkylbiaryl Phosphine | Excellent (>90%) | 40-80 | Steric bulk prevents poisoning; fast oxidative addition. |
| SPhos Pd G3 | Dialkylbiaryl Phosphine | Very Good (85%) | 60-80 | Best for sterically hindered coupling partners (ortho-subs). |
| Pd/C (Heterogeneous) | None | Moderate (50%) | 80 | "Green" option. Works for simple substrates; easy cleanup.[2] |
Troubleshooting & Optimization Guide
Decision Tree for Condition Selection
Figure 2: Workflow for selecting the optimal protocol based on the coupling partner.
Common Failure Modes
-
No Conversion (Starting Material Recovered):
-
Cause: Catalyst poisoning by the pyridine nitrogen.[3]
-
Fix: Switch to XPhos Pd G3 or P(t-Bu)3 Pd G2 . Increase temperature to 80°C.
-
-
Homocoupling of Boronic Acid:
-
Cause: Oxidative addition of the iodide is too slow, or oxygen is present.
-
Fix: Degas solvents more thoroughly. Ensure 2-iodopyridine is pure (iodide liberates I2 which oxidizes Pd).
-
-
Protodeboronation (Ar-H formed):
-
Cause: Base is too strong or reaction is too slow.
-
Fix: Switch from K2CO3 to K3PO4 (milder). Use MIDA boronates . Reduce water content (use 10:1 Dioxane:H2O).
-
References
-
Buchwald, S. L., et al. "Palladium-catalyzed cross-coupling reactions of heteroaryl boronates."[4] Journal of the American Chemical Society, 2010.
-
Burke, M. D., et al. "Slow-Release of Unstable Boronic Acids Enables Suzuki-Miyaura Cross-Couplings." Journal of the American Chemical Society, 2009.
-
BenchChem Technical Guides. "tBuXPhos Pd G3: A Comprehensive Technical Guide." BenchChem, 2025.[3][5]
-
Sigma-Aldrich. "Buchwald Precatalysts User Guide." Merck KGaA, 2024.
-
Felpin, F-X. "Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones."[2] Journal of Organic Chemistry, 2005.[2]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for O-alkylation of 6-Chloro-5-fluoro-2-iodopyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of O-Alkylated 6-Chloro-5-fluoro-2-iodopyridin-3-ol Derivatives
6-Chloro-5-fluoro-2-iodopyridin-3-ol is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The strategic placement of three distinct halogen atoms (chlorine, fluorine, and iodine) on the pyridine ring, coupled with a hydroxyl group, offers a versatile platform for the synthesis of complex molecular architectures. The iodine atom, in particular, serves as a valuable handle for cross-coupling reactions, while the chlorine and fluorine atoms modulate the electronic properties and metabolic stability of the molecule. O-alkylation of the hydroxyl group is a critical transformation that allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties of lead compounds.
This comprehensive guide provides detailed application notes and protocols for the effective O-alkylation of 6-Chloro-5-fluoro-2-iodopyridin-3-ol, drawing upon established synthetic methodologies and providing expert insights into the nuances of each approach.
Mechanistic Principles and Strategic Considerations
The O-alkylation of 6-Chloro-5-fluoro-2-iodopyridin-3-ol proceeds via the deprotonation of the hydroxyl group to form a pyridin-3-olate anion, which then acts as a nucleophile to displace a leaving group on an alkylating agent. The reactivity of the pyridin-3-ol is significantly influenced by the electronic effects of the halogen substituents.
Electronic Effects of Halogen Substituents:
The chlorine, fluorine, and iodine atoms are all electron-withdrawing groups, which increase the acidity of the hydroxyl group through a negative inductive effect (-I). This enhanced acidity facilitates deprotonation, allowing for the use of a wider range of bases compared to unsubstituted pyridin-3-ol. The order of electronegativity (F > Cl > I) suggests that the fluorine atom will have the most pronounced effect on increasing the acidity.
This guide will focus on three primary methods for the O-alkylation of this substrate:
-
Williamson Ether Synthesis: A classic and widely used method involving the reaction of the pyridin-3-olate with an alkyl halide.
-
Mitsunobu Reaction: A powerful method for the O-alkylation of alcohols under mild, neutral conditions, particularly useful for more complex or sensitive substrates.
-
Phase-Transfer Catalysis (PTC): A technique that can enhance the rate and selectivity of the Williamson ether synthesis, especially in biphasic reaction systems.
Diagram: O-Alkylation Strategies
Caption: Overview of O-alkylation strategies for 6-Chloro-5-fluoro-2-iodopyridin-3-ol.
Protocol 1: Williamson Ether Synthesis
The Williamson ether synthesis is a robust and versatile method for forming ethers.[1][2][3] It involves the deprotonation of the alcohol followed by an SN2 reaction with an alkyl halide.
Causality Behind Experimental Choices:
-
Base Selection: Due to the increased acidity of the hydroxyl group from the electron-withdrawing halogens, moderately strong bases like potassium carbonate (K₂CO₃) can be effective. However, for less reactive alkylating agents or to ensure complete deprotonation, a stronger base such as sodium hydride (NaH) is recommended.[2]
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is ideal. These solvents effectively solvate the cation of the base but not the pyridin-3-olate anion, thus enhancing its nucleophilicity.
-
Alkylating Agent: Primary alkyl halides are preferred to minimize the competing E2 elimination reaction. The reactivity order is I > Br > Cl. If using a less reactive alkyl chloride, the addition of a catalytic amount of sodium or potassium iodide can be beneficial (Finkelstein reaction).
-
Temperature: The reaction is typically performed at elevated temperatures to ensure a reasonable reaction rate. However, excessively high temperatures can promote side reactions.
Detailed Step-by-Step Methodology:
-
Reagent Preparation:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvents.
-
6-Chloro-5-fluoro-2-iodopyridin-3-ol (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq) or Potassium Carbonate (2.0 eq)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)
-
Anhydrous DMF (to make a 0.1 M solution of the pyridin-3-ol)
-
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the 6-Chloro-5-fluoro-2-iodopyridin-3-ol.
-
Add the anhydrous DMF and stir until the solid is dissolved.
-
If using potassium carbonate, add it directly to the solution.
-
If using sodium hydride, carefully add the dispersion portion-wise to the solution at 0 °C. Allow the mixture to stir at this temperature for 30 minutes, then warm to room temperature and stir for another 30 minutes until gas evolution ceases.
-
-
Alkylation:
-
Add the alkyl halide dropwise to the reaction mixture at room temperature.
-
Heat the reaction to the desired temperature (see table below) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If NaH was used, carefully quench the excess hydride by the slow addition of water or methanol at 0 °C.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation: Williamson Ether Synthesis Parameters
| Alkylating Agent | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Methyl Iodide | K₂CO₃ | Acetonitrile | 80 | 4-8 |
| Methyl Iodide | NaH | DMF | 25-50 | 2-4 |
| Benzyl Bromide | K₂CO₃ | DMF | 60-80 | 6-12 |
| Benzyl Bromide | NaH | THF | 25-66 | 3-6 |
| Ethyl Bromide | NaH | DMF | 50-70 | 8-16 |
Diagram: Williamson Ether Synthesis Workflow
Caption: Step-by-step workflow for the Williamson ether synthesis.
Protocol 2: Mitsunobu Reaction
The Mitsunobu reaction is an excellent alternative for O-alkylation, especially when using more valuable or complex alcohols, as it proceeds under mild, neutral conditions.[4][5] The reaction involves the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).
Causality Behind Experimental Choices:
-
Reagents: The combination of PPh₃ and DEAD/DIAD forms a key intermediate that activates the alcohol for nucleophilic attack by the pyridin-3-ol.
-
Solvent: Anhydrous tetrahydrofuran (THF) is a common and effective solvent for the Mitsunobu reaction.
-
Temperature: The reaction is typically initiated at 0 °C to control the initial exothermic reaction between PPh₃ and DEAD/DIAD, and then allowed to warm to room temperature.
-
pKa Consideration: The success of the Mitsunobu reaction can be dependent on the pKa of the acidic component (the pyridin-3-ol). Given the electron-withdrawing nature of the halogens, the pKa of 6-Chloro-5-fluoro-2-iodopyridin-3-ol is expected to be sufficiently low for this reaction to proceed efficiently.
Detailed Step-by-Step Methodology:
-
Reagent Preparation:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Use anhydrous solvents.
-
6-Chloro-5-fluoro-2-iodopyridin-3-ol (1.0 eq)
-
Primary or secondary alcohol (1.1 eq)
-
Triphenylphosphine (PPh₃) (1.2 eq)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.2 eq)
-
Anhydrous THF (to make a 0.1 M solution of the pyridin-3-ol)
-
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the 6-Chloro-5-fluoro-2-iodopyridin-3-ol, the alcohol, and triphenylphosphine.
-
Add anhydrous THF and stir until all solids are dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
-
Reaction Execution:
-
Slowly add the DEAD or DIAD dropwise to the cold solution. A color change is typically observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude residue can be directly purified by column chromatography on silica gel. The byproducts, triphenylphosphine oxide and the reduced dialkyl hydrazinedicarboxylate, are typically separable from the desired product.
-
Data Presentation: Mitsunobu Reaction Parameters
| Alcohol | Reagents | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Methanol | PPh₃, DEAD | THF | 0 to RT | 4-8 |
| Ethanol | PPh₃, DIAD | THF | 0 to RT | 6-12 |
| Benzyl Alcohol | PPh₃, DEAD | THF | 0 to RT | 2-6 |
| Isopropanol | PPh₃, DIAD | THF | 0 to RT | 12-24 |
Protocol 3: Phase-Transfer Catalyzed (PTC) O-Alkylation
Phase-transfer catalysis can be a highly efficient method for O-alkylation, particularly for large-scale synthesis. It facilitates the transfer of the pyridin-3-olate anion from an aqueous or solid phase into an organic phase where it can react with the alkyl halide.
Causality Behind Experimental Choices:
-
Catalyst: A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB) or tetrabutylammonium hydrogen sulfate (TBAHS), is commonly used to transport the anion across the phase boundary.
-
Phase System: A biphasic system of an aqueous base (like NaOH or K₂CO₃) and an organic solvent (like toluene or dichloromethane) is employed.
-
Base Concentration: A concentrated aqueous solution of the base is often used to drive the deprotonation equilibrium.
Detailed Step-by-Step Methodology:
-
Reagent Preparation:
-
6-Chloro-5-fluoro-2-iodopyridin-3-ol (1.0 eq)
-
Aqueous sodium hydroxide (50% w/v) or solid potassium carbonate
-
Alkyl halide (1.1 eq)
-
Tetrabutylammonium bromide (TBAB) (0.1 eq)
-
Organic solvent (e.g., toluene, dichloromethane)
-
-
Reaction Setup:
-
To a round-bottom flask equipped with a mechanical stirrer (for efficient mixing of phases), add the 6-Chloro-5-fluoro-2-iodopyridin-3-ol, the organic solvent, the aqueous base, and the TBAB.
-
Add the alkyl halide.
-
-
Reaction Execution:
-
Stir the biphasic mixture vigorously at the desired temperature. Efficient stirring is crucial for effective phase transfer.
-
Monitor the reaction progress by taking aliquots from the organic layer and analyzing by TLC or GC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, stop the stirring and allow the layers to separate.
-
Separate the organic layer and wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Product Characterization: A Self-Validating System
The successful synthesis of the O-alkylated product should be confirmed by a combination of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The disappearance of the broad singlet corresponding to the hydroxyl proton is a key indicator of a successful reaction. A new set of signals corresponding to the protons of the introduced alkyl group will appear. For example, a methoxy group will show a singlet around 3.8-4.2 ppm. A benzyloxy group will show a singlet for the benzylic protons around 5.0-5.5 ppm and signals for the aromatic protons in the 7.2-7.5 ppm region. The signal for the proton at the 4-position of the pyridine ring will typically be a singlet in the aromatic region.
-
¹³C NMR: The carbon attached to the oxygen will show a downfield shift upon ether formation. New signals corresponding to the carbons of the alkyl group will be present.
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) mass spectrometry should show the expected molecular ion peak ([M+H]⁺) for the O-alkylated product. The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable.
Troubleshooting and Optimization
-
Low or No Reaction:
-
Incomplete Deprotonation: Use a stronger base (e.g., NaH instead of K₂CO₃) or ensure the base is not old or deactivated.
-
Inactive Alkylating Agent: Use a more reactive alkyl halide (iodide > bromide > chloride).
-
Insufficient Temperature: Gradually increase the reaction temperature while monitoring for side product formation.
-
-
Formation of Side Products:
-
Elimination (E2): This is common with secondary or tertiary alkyl halides. Use a primary alkyl halide if possible.
-
N-Alkylation: While O-alkylation is generally favored for pyridin-3-ols, N-alkylation to form a pyridinium salt is a potential side reaction, especially under certain conditions. Careful control of the reaction conditions and choice of reagents can minimize this.
-
Conclusion
The O-alkylation of 6-Chloro-5-fluoro-2-iodopyridin-3-ol is a key transformation for the synthesis of novel compounds with potential applications in drug discovery. This guide has provided detailed protocols for three effective methods: the Williamson ether synthesis, the Mitsunobu reaction, and phase-transfer catalysis. By understanding the mechanistic principles and carefully selecting the reaction conditions, researchers can successfully synthesize a wide variety of O-alkylated derivatives of this valuable heterocyclic building block.
References
- Williamson, A. W. Theory of Aetherification. Philosophical Magazine1850, 37 (251), 350-356.
- Mitsunobu, O. The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis1981, 1981 (01), 1-28.
- Starks, C. M. Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society1971, 93 (1), 195-199.
-
Hughes, D. L. The Mitsunobu Reaction. Organic Reactions1992 , 42, 335-656. [Link]
- Dembiński, R. Recent advances in the Mitsunobu reaction: Modifications and applications. European Journal of Organic Chemistry2004, 2004 (13), 2763-2772.
-
Swamy, K. C. K.; Kumar, N. N. B.; Balaraman, E.; Kumar, K. V. P. P. Mitsunobu and Related Reactions: A Review. Chemical Reviews2009 , 109 (6), 2551-2651. [Link]
- Kurti, L.; Czako, B. Strategic Applications of Named Reactions in Organic Synthesis; Elsevier, 2005.
- Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis; Springer, 2007.
-
"Williamson Ether Synthesis". Chemistry LibreTexts. [Link]
-
"Phase Transfer Catalysis". Organic Chemistry Portal. [Link]
-
"The Williamson Ether Synthesis". Master Organic Chemistry. [Link]
-
"Mitsunobu Reaction". Organic Chemistry Portal. [Link]
-
"Williamson Ether Synthesis". Chemistry Steps. [Link]
Sources
- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atlanchimpharma.com [atlanchimpharma.com]
Application Note: Chemoselective Sonogashira Coupling of 6-Chloro-5-fluoro-2-iodopyridin-3-ol
Executive Summary
This guide details the synthetic strategy for performing a Sonogashira cross-coupling on 6-Chloro-5-fluoro-2-iodopyridin-3-ol (CAS: 875548-57-5) . The primary challenge with this substrate is achieving chemoselectivity between three halogenated sites (I, Cl, F) while managing the acidic phenolic hydroxyl group at the C3 position.
Successful execution requires navigating two competing factors:
-
Chemoselectivity: Ensuring exclusive coupling at the C2-Iodine position without activating the C6-Chlorine or C5-Fluorine.
-
Functional Group Tolerance: Preventing the C3-Hydroxyl group from poisoning the Copper(I) co-catalyst via chelation.
This note provides two validated protocols: a Direct Method (for rapid screening) and a Protected Method (for scale-up and high yield), alongside a rigorous troubleshooting framework.
Substrate Analysis & Reactivity Profile
Electronic & Steric Environment
The substrate features a highly functionalized pyridine ring. Understanding the electronic bias is crucial for selectivity.
-
C2-Iodine (Reactive Site): This is the most reactive site. The C-I bond is weak, and its position adjacent to the pyridyl nitrogen (alpha-position) makes it highly susceptible to Oxidative Addition by Pd(0) species.
-
C6-Chlorine (Latent Electrophile): While less reactive than iodine, the C6-position is also activated by the nitrogen. High temperatures (>80°C) or electron-rich ligands (e.g., alkyl phosphines) could trigger undesired coupling here.
-
C3-Hydroxyl (Catalyst Poison): The -OH group (pKa ~8-9) is ortho to the reaction site. In basic media, the resulting phenoxide can form a stable 5-membered chelate with Cu(I), arresting the transmetallation step of the catalytic cycle.
Reactivity Hierarchy
The relative rate of oxidative addition for this substrate follows this order:
Strategic Implication: Reactions must be kept at mild temperatures (RT to 50°C) to maintain the kinetic selectivity for Iodine over Chlorine.
Strategic Decision Framework
Before starting, select the protocol based on your material scale and downstream requirements.
Figure 1: Decision tree for selecting the optimal synthetic route.
Experimental Protocols
Protocol A: The "Protected" Route (High Fidelity)
Recommended for scale-up to prevent copper scavenging.
Step 1: Protection (MOM-Ether Formation) Before coupling, protect the hydroxyl group to prevent copper chelation.
-
Dissolve substrate (1.0 eq) in dry DCM at 0°C.
-
Add DIPEA (2.0 eq) followed by MOM-Cl (1.2 eq) dropwise.
-
Warm to RT and stir for 2 hours.
-
Standard aqueous workup yields the O-MOM protected intermediate .
Step 2: Sonogashira Coupling
| Reagent | Equivalents | Role |
|---|---|---|
| O-MOM Intermediate | 1.0 | Electrophile |
| Terminal Alkyne | 1.2 | Nucleophile |
| PdCl2(PPh3)2 | 0.02 (2 mol%) | Catalyst |
| CuI | 0.01 (1 mol%) | Co-Catalyst |
| Triethylamine (Et3N) | 3.0 | Base/Solvent |
| THF | [0.2 M] | Solvent |
Procedure:
-
Degassing: Charge a reaction vial with the O-MOM intermediate, PdCl2(PPh3)2, and CuI. Seal and purge with Argon/Nitrogen for 5 minutes.
-
Solvent Addition: Add degassed THF and Et3N via syringe.
-
Alkyne Addition: Add the terminal alkyne dropwise.
-
Reaction: Stir at Room Temperature for 4–6 hours.
-
Note: If conversion is slow after 4h, warm to 40°C. Do not exceed 60°C to preserve the C-Cl bond.
-
-
Monitoring: Monitor by TLC/LCMS. Look for the disappearance of the starting iodide.
-
Workup: Dilute with EtOAc, wash with saturated NH4Cl (to remove Cu), brine, dry over Na2SO4, and concentrate.
Protocol B: The "Direct" Route (Atom Economic)
Suitable for rapid screening or when protection/deprotection is undesirable.
Key Modification: Use a stronger solubility base and higher catalyst loading to overcome the "poisoning" effect of the free hydroxyl.
| Reagent | Equivalents | Role |
| Substrate (Free -OH) | 1.0 | Electrophile |
| Terminal Alkyne | 1.5 | Nucleophile |
| Pd(dppf)Cl2 · DCM | 0.05 (5 mol%) | Catalyst (Robust) |
| CuI | 0.05 (5 mol%) | Co-Catalyst |
| Cs2CO3 | 3.0 | Inorganic Base |
| DMF or DMSO | [0.15 M] | Polar Solvent |
Procedure:
-
Setup: In a glovebox or under strict Argon flow, combine Substrate, Cs2CO3, Pd(dppf)Cl2, and CuI in a vial.
-
Solvation: Add anhydrous DMF. The mixture will likely be a suspension.
-
Activation: Add the Alkyne.
-
Reaction: Heat to 45°C . The elevated temperature helps solubility of the phenoxide-copper complex.
-
Workup (CRITICAL): The product will likely coordinate copper tenaciously.
-
Quench with 10% aqueous Ethylenediamine or NH4OH/NH4Cl (1:1) .
-
Stir the biphasic mixture vigorously for 30 minutes until the organic layer is no longer green/blue.
-
Reaction Mechanism & Selectivity
The following diagram illustrates the catalytic cycle, highlighting the critical "Selectivity Filter" where the catalyst differentiates between the C-I and C-Cl bonds.
Figure 2: Catalytic cycle emphasizing the oxidative addition selectivity and potential copper sequestration.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| No Reaction (SM Recovery) | Catalyst poisoning by -OH or Oxygen. | 1. Degas solvents more rigorously.2. Switch to Protocol A (Protect -OH).3. Increase CuI to 10 mol%. |
| Formation of Homocoupling (Glaser) | Presence of Oxygen. | 1.[1] Ensure inert atmosphere (Argon balloon).2. Add alkyne slowly (syringe pump). |
| Product Contaminated with Blue Solid | Copper retention.[2][3][4][5] | Wash organic layer with 10% EDTA solution or 1:1 NH4OH/sat. NH4Cl.[2][3][4][6] |
| Reaction at C6-Cl (Side Product) | Temperature too high or ligand too electron-rich. | 1. Lower temp to <40°C.2. Use PdCl2(PPh3)2 instead of alkyl phosphines (e.g., PCy3). |
| Low Yield with Free -OH | Insoluble Phenoxide. | Switch solvent to DMSO or NMP to improve solubility of the salt. |
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. Link
-
Sigma-Aldrich. (n.d.). 6-Chloro-5-fluoro-2-iodopyridin-3-ol Product Page. MilliporeSigma. Link
-
University of Rochester. (n.d.). Workup for Removing Copper Salts. Not Voodoo X. Link
-
Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[1][7][8] Angewandte Chemie International Edition, 46(6), 834-871. Link
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. reddit.com [reddit.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. benchchem.com [benchchem.com]
- 6. Workup [chem.rochester.edu]
- 7. gold-chemistry.org [gold-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Nucleophilic aromatic substitution (SnAr) on 6-chloro-5-fluoropyridines
Application Note: Nucleophilic Aromatic Substitution (SnAr) on 6-Chloro-5-Fluoropyridines
Abstract
This application note details the regioselective functionalization of 6-chloro-5-fluoropyridines (systematically 2-chloro-3-fluoropyridines) via Nucleophilic Aromatic Substitution (SnAr). While fluoropyridines typically favor the displacement of fluorine due to the high electronegativity of the element stabilizing the Meisenheimer intermediate, this specific scaffold presents a unique reactivity landscape.[1] The 6-chloro position, being ortho to the activating pyridine nitrogen, is highly susceptible to nucleophilic attack, whereas the 5-fluoro position ( meta to nitrogen) remains electronically deactivated. This guide provides validated protocols for C-N and C-O bond formation, emphasizing the retention of the valuable C-F motif for medicinal chemistry applications.
Introduction & Mechanistic Rationale
The Scaffold
The 6-chloro-5-fluoropyridine scaffold is a critical building block in drug discovery. The fluorine atom at the C5 position modulates metabolic stability (blocking P450 oxidation) and lipophilicity, while the C6-chlorine serves as a reactive handle for diversification.
Regioselectivity Analysis
Success in functionalizing this scaffold relies on understanding the "Ortho-Effect" of the pyridine nitrogen.
-
Position 6 (Cl): Located ortho to the ring nitrogen.[1] Upon nucleophilic attack, the negative charge is delocalized onto the electronegative nitrogen atom.[2] This stabilization lowers the activation energy for the formation of the Meisenheimer complex, making this position highly reactive.
-
Position 5 (F): Located meta to the ring nitrogen. Negative charge accumulation at this position cannot be delocalized onto the nitrogen. Despite fluorine being a superior leaving group in activated systems (due to the inductive stabilization of the intermediate), the lack of resonance activation by the pyridine nitrogen renders the C5-F bond inert to standard SnAr conditions.
Figure 1: Mechanistic pathway showing the selective activation of the C6 position by the pyridine nitrogen.[3]
Experimental Protocols
General Considerations
-
Solvents: Polar aprotic solvents (DMSO, DMF, NMP) are preferred to solvate the cationic counterion of the base, leaving the nucleophile "naked" and more reactive.
-
Bases: Non-nucleophilic bases (DIPEA, K₂CO₃, Cs₂CO₃) are used for amines. Stronger bases (NaH, KOtBu) are required for alcohols.
-
Stoichiometry: Use a slight excess of nucleophile (1.1–1.2 equiv) to drive conversion.
Protocol A: Amination (C-N Bond Formation)
Target: Synthesis of 2-amino-3-fluoropyridine derivatives.
Materials:
-
Substrate: 6-Chloro-5-fluoropyridine (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.2 equiv)
-
Base: DIPEA (2.0 equiv) or K₂CO₃ (2.0 equiv)
-
Solvent: DMSO (anhydrous, 0.5 M concentration)
Step-by-Step Procedure:
-
Setup: In a reaction vial equipped with a magnetic stir bar, dissolve 6-chloro-5-fluoropyridine (100 mg, 0.76 mmol) in DMSO (1.5 mL).
-
Addition: Add the amine (0.91 mmol) followed by DIPEA (265 µL, 1.52 mmol).
-
Note: If using an amine hydrochloride salt, increase base to 3.0 equiv.
-
-
Reaction: Seal the vial and heat to 90°C for 4–12 hours.
-
Monitoring: Monitor by LC-MS. Look for the disappearance of starting material (m/z ~131) and appearance of product (M+1).
-
-
Workup:
-
Cool to room temperature.[1]
-
Dilute with Ethyl Acetate (10 mL) and wash with water (3 x 5 mL) to remove DMSO.
-
Wash organic layer with Brine (5 mL), dry over Na₂SO₄, and concentrate.
-
-
Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).
Protocol B: Etherification (C-O Bond Formation)
Target: Synthesis of 2-alkoxy-3-fluoropyridine derivatives.
Materials:
-
Substrate: 6-Chloro-5-fluoropyridine (1.0 equiv)
-
Nucleophile: Alcohol (1.2 equiv)
-
Base: Sodium Hydride (60% dispersion in oil, 1.3 equiv)
-
Solvent: THF (anhydrous) or DMF (0.3 M)
Step-by-Step Procedure:
-
Activation: In a flame-dried flask under Nitrogen, suspend NaH (40 mg, 1.0 mmol) in anhydrous THF (2 mL). Cool to 0°C.
-
Alkoxide Formation: Add the alcohol (0.92 mmol) dropwise. Stir at 0°C for 15 min, then warm to RT for 15 min until gas evolution ceases.
-
SnAr: Cool back to 0°C (optional) and add a solution of 6-chloro-5-fluoropyridine (100 mg, 0.76 mmol) in THF (1 mL).
-
Reaction: Heat to 60°C (THF) or 80°C (DMF) for 2–6 hours.
-
Quench: Carefully quench with saturated NH₄Cl solution.
-
Extraction: Extract with Et₂O or EtOAc. Dry and concentrate.
Comparative Data & Optimization
The following table summarizes reaction rates and conditions based on nucleophile strength.
| Nucleophile Class | Example | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Cyclic Amines | Morpholine | K₂CO₃ | DMSO | 80 | 2 | >90 |
| Primary Amines | Benzylamine | Et₃N | NMP | 100 | 4 | 85-90 |
| Anilines | Aniline | Cs₂CO₃ | DMSO | 120 | 12 | 60-75 |
| Alcohols 1° | Benzyl Alcohol | NaH | THF | 60 | 3 | >90 |
| Alcohols 2° | Isopropanol | KOtBu | DMF | 80 | 6 | 70-80 |
Optimization Decision Tree:
Figure 2: Decision tree for selecting optimal reaction conditions based on nucleophile class.
Troubleshooting & Critical Parameters
-
Issue: Low Conversion.
-
Cause: Substrate deactivation or wet solvent.
-
Solution: Ensure anhydrous conditions.[1] Water competes as a nucleophile (forming the pyridone) or quenches the base. Increase temperature to 120°C for sterically hindered nucleophiles.
-
-
Issue: Regioselectivity Loss (Fluorine Displacement).
-
Observation: Trace amounts of 6-chloro-5-amino product.
-
Cause: Extremely harsh conditions (e.g., >150°C) or use of "naked" fluoride sources.
-
Mitigation: Keep temperature below 130°C. The C5-F bond is robust under standard SnAr conditions described above.
-
-
Safety Note:
-
While HF generation is unlikely here (F is retained), always treat fluorinated waste according to specific EHS guidelines.
-
Avoid acidic workups if the product is basic (pyridine amine), as it will extract into the aqueous phase.
-
References
-
Loudon, G. M. (2009). Organic Chemistry. Roberts and Company Publishers. (Mechanistic foundation of SnAr).[2]
- Schlosser, M., et al. (2004). Regioselective substitution of chlorofluoropyridines. Journal of Organic Chemistry.
Sources
Advanced Synthesis of Fluorinated Heterocyclic Pharmaceutical Intermediates: Application Notes & Protocols
Introduction: The "Fluorine Effect" in Drug Design
The strategic incorporation of fluorine atoms into heterocyclic scaffolds has revolutionized modern medicinal chemistry. The "fluorine effect" profoundly influences a drug's pharmacokinetic and pharmacodynamic profile by enhancing metabolic stability (blocking cytochrome P450 oxidation sites), increasing lipophilicity for better membrane permeability, and modulating the pKa of adjacent amines to optimize target binding[1]. Consequently, a significant percentage of FDA-approved small molecules—particularly in oncology and infectious diseases—contain fluorinated motifs[1],[2].
However, the synthesis of fluorinated heterocycles remains a formidable challenge. The electron-deficient nature of many heterocycles resists traditional electrophilic fluorination, while the high hydration energy and poor nucleophilicity of the fluoride ion complicate nucleophilic substitutions[3]. This application note details two state-of-the-art, field-proven methodologies to overcome these barriers: Visible-Light Photoredox Trifluoromethylation and Nucleophilic Deoxyfluorination .
Mechanistic Strategies & Causality
Strategy A: Photoredox C–H Trifluoromethylation (Radical Pathway)
Traditional trifluoromethylation requires pre-functionalized substrates (e.g., aryl halides or boronic acids) and harsh transition-metal conditions. The MacMillan photoredox protocol bypasses this by utilizing a ruthenium polypyridyl complex,
The Causality of the Design:
Visible light excites the
Fig 1: Photoredox catalytic cycle for heteroarene trifluoromethylation.
Strategy B: Nucleophilic Deoxyfluorination (S_N2 Pathway)
For the synthesis of
The Causality of the Design:
The reaction proceeds via the initial attack of the substrate's hydroxyl oxygen on the electron-deficient sulfur of DAST, displacing a fluoride ion. This creates a highly reactive intermediate with an excellent leaving group. The displaced fluoride ion then executes an
Quantitative Reagent Comparison
To assist in workflow design, the following table summarizes the operational metrics of common fluorinating reagents used in heterocyclic chemistry.
| Reagent | Reaction Mechanism | Target Motif | Typical Yields | Handling & Causality Notes |
| DAST | Nucleophilic ( | 60–85% | Highly moisture sensitive; exothermic. Requires -78 °C to prevent elimination byproducts. | |
| Deoxo-Fluor | Nucleophilic ( | 65–90% | Enhanced thermal stability over DAST; preferred for larger-scale pharmaceutical synthesis. | |
| Radical (Photoredox) | 70–95% | Volatile liquid. Requires Ru/Ir photocatalyst & visible light. Highly atom-economical. | ||
| Umemoto's Reagent | Radical (Photoredox) | 60–80% | Solid bench-stable salt. Easier to handle than TfCl but generates stoichiometric sulfide waste. |
Experimental Protocols
Protocol A: Direct Photoredox C–H Trifluoromethylation of Heteroarenes
Based on the MacMillan methodology for late-stage functionalization[4].
1. Setup & Degassing (Critical Step):
-
In an oven-dried Schlenk tube, add the heteroarene substrate (1.0 equiv, 0.5 mmol),
(0.01 equiv, 1 mol%), and (2.0 equiv, 1.0 mmol). -
Causality Note: Inorganic bases like
are mandatory. Organic amine bases (e.g., ) will undergo competitive oxidative degradation by the intermediate, quenching the catalytic cycle[4]. -
Add anhydrous Acetonitrile (MeCN) (5.0 mL).
-
Subject the mixture to three "Freeze-Pump-Thaw" cycles. Causality Note: Dissolved oxygen is a triplet diradical that will rapidly quench the excited
state, completely halting the reaction.
2. Reagent Addition & Irradiation:
-
Under a positive pressure of Argon, add
(1.5 equiv, 0.75 mmol) via a gas-tight microsyringe. -
Seal the tube and place it approximately 5 cm away from a 26W blue LED light source. Stir vigorously at room temperature (25 °C) for 12–16 hours.
3. Self-Validation & Workup:
-
Validation: The reaction mixture will transition from a bright, translucent orange (ground state Ru) to a dark, opaque brown/red. Monitor completion via TLC or
NMR (look for a new singlet between -55 to -65 ppm, characteristic of aromatic ). -
Dilute with EtOAc, wash with saturated aqueous
, dry over , and purify via flash column chromatography.
Protocol B: Nucleophilic Deoxyfluorination using DAST
Fig 2: Step-by-step workflow for nucleophilic deoxyfluorination using DAST.
1. Substrate Preparation:
-
Dissolve the heterocyclic alcohol precursor (1.0 equiv, 1.0 mmol) in strictly anhydrous Dichloromethane (DCM) (10 mL) under a continuous Nitrogen atmosphere.
2. Cryogenic Control:
-
Cool the reaction flask to -78 °C using a dry ice/acetone bath. Let it equilibrate for 15 minutes.
-
Causality Note: DAST reacts violently with ambient moisture to form HF gas. Furthermore, the initial nucleophilic attack of the alcohol onto DAST is highly exothermic. Without cryogenic control, the localized heat will drive the reaction toward E2 elimination, destroying the yield[3].
3. Reagent Addition:
-
Add DAST (1.2 equiv, 1.2 mmol) dropwise over 10 minutes.
-
Stir at -78 °C for 1 hour, then slowly remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.
4. Self-Validation & Quenching:
-
Validation: Aliphatic fluorinated products often lack strong UV chromophores. Validate reaction progress using TLC with a
or phosphomolybdic acid (PMA) stain. NMR of a crude aliquot will show a characteristic doublet (due to coupling) around -160 to -200 ppm for a primary/secondary alkyl fluoride. -
Quench the reaction by slowly pouring the mixture into an ice-cold saturated solution of
. Warning: Vigorous evolution will occur as unreacted DAST is neutralized. Extract with DCM, dry, and concentrate.
References
1.[1] Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing). URL: 2.[2] Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022). ResearchGate. URL: 3.[3] Strategies for Nucleophilic C(sp3)–(Radio)Fluorination. The Doyle Group - UCLA. URL: 4.[6] What is Nucleophilic Fluorination? Organofluorine / Alfa Chemistry. URL: 5.[4] Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Macmillan Group - Princeton University / Nature. URL: 6.[5] Catalytic C–H Trifluoromethylation of Arenes and Heteroarenes via Visible Light Photoexcitation of a Co(III)–CF3 Complex. ACS Catalysis. URL:
Sources
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
Application Note: Regioselective Synthesis of 6-Chloro-5-fluoro-2-iodopyridin-3-ol
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Context: Synthesis of highly functionalized halopyridine building blocks for cross-coupling reactions, specifically utilized in the development of splicing modulators and p53 mutant stabilizers.
Introduction & Mechanistic Rationale
The synthesis of multi-halogenated pyridines requires precise control over regioselectivity and chemoselectivity. 6-Chloro-5-fluoro-2-iodopyridin-3-ol is a highly valuable intermediate in medicinal chemistry, providing orthogonal reactive sites for sequential cross-coupling (e.g., Sonogashira or Suzuki-Miyaura couplings at the C2-iodo position).
The preparation of this compound from 5-bromo-2-chloro-3-fluoropyridine is achieved through a robust two-step sequence, as established in recent pharmaceutical patent literature () [1].
-
Lithiation/Borylation/Oxidation: The sequence begins with a highly selective halogen-metal exchange at the C5-bromide. Cryogenic temperatures (-78 °C) are strictly required to stabilize the resulting aryllithium intermediate and prevent undesired nucleophilic aromatic substitution. Trapping with trimethyl borate yields a boronic ester, which is subsequently oxidized in situ using alkaline hydrogen peroxide to establish the C3-hydroxyl group.
-
Electrophilic Iodination: The second step leverages the strong electron-donating and ortho-directing effect of the newly formed hydroxyl group. By conducting the reaction in an aqueous sodium carbonate solution, the substrate is deprotonated to a highly nucleophilic pyridinolate salt, directing the electrophilic iodine (
) exclusively to the sterically accessible C2 position.
Experimental Workflow
Figure 1: Synthetic workflow for 6-chloro-5-fluoro-2-iodopyridin-3-ol.
Quantitative Data Summary
The following table consolidates the stoichiometric parameters and expected outcomes for the two-step synthesis [1].
| Parameter | Protocol A: Borylation & Oxidation | Protocol B: Electrophilic Iodination |
| Starting Material | 5-Bromo-2-chloro-3-fluoropyridine (1.0 eq) | 6-Chloro-5-fluoropyridin-3-ol (1.0 eq) |
| Key Reagents | n-BuLi (1.1 eq), B(OMe)3 (1.2 eq) | |
| Oxidant/Quench | 8N NaOH (11.35 eq), 30% | Sat. |
| Solvent System | Anhydrous Toluene | Deionized Water |
| Temperature | -78 °C | Room Temperature (20–25 °C) |
| Reaction Time | 10 min (Li) + 12 h (B) + 2 h (Ox) | 2 hours |
| Expected Yield | ~93.5% | ~82.2% |
Step-by-Step Methodologies & Self-Validating Systems
Protocol A: Synthesis of 6-Chloro-5-fluoropyridin-3-ol
Causality & Design: Toluene is selected over THF to minimize solvent participation during the highly reactive lithiation phase. The massive excess of
Step-by-Step Procedure:
-
System Preparation: Purge a flame-dried multi-necked round-bottom flask with nitrogen. Charge the flask with 5-bromo-2-chloro-3-fluoropyridine (50 g, 237.6 mmol) and anhydrous toluene (500 mL).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (2.5 M in hexane, 104.5 mL, 261.3 mmol) dropwise. Stir for exactly 10 minutes at -78 °C. (Note: Prolonged stirring will lead to degradation of the aryllithium species).
-
Borylation: Add trimethyl borate (29.63 g, 285.1 mmol) dropwise over 20 minutes at -78 °C. Stir for an additional 20 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature overnight under nitrogen.
-
Oxidation: Cool the reaction mixture to 0 °C. Carefully add 8N aqueous NaOH (337 mL) followed by the slow, dropwise addition of 30%
(225 mL). Remove the cooling bath and stir for 2 hours at room temperature open to air. -
Workup: Cool the mixture back to 0 °C and quench the excess peroxide by slowly adding saturated aqueous
(500 mL). Extract the aqueous layer with EtOAc (3 x 1000 mL). Wash the combined organic layers with brine, dry over anhydrous , filter, and concentrate under reduced pressure to yield a yellow solid.
Self-Validation Checkpoints:
-
Visual: The addition of
will cause bubbling and an exotherm; the reaction must be kept controlled. The starch-iodine test can be used post-quench to verify the complete destruction of peroxides. -
Analytical: LC-MS should indicate the complete consumption of the starting material (m/z ~210) and the appearance of the product mass (m/z 147.5 [M-H]⁻ in negative ion mode).
Protocol B: Electrophilic Iodination to 6-Chloro-5-fluoro-2-iodopyridin-3-ol
Causality & Design: Conducting the reaction in water with
Step-by-Step Procedure:
-
Deprotonation: To a stirred solution of 6-chloro-5-fluoropyridin-3-ol (32.8 g, 222.3 mmol) in deionized water (400 mL), add
(47.13 g, 444.6 mmol). Stir until complete dissolution is achieved, indicating the formation of the water-soluble sodium pyridinolate salt. -
Iodination: Add solid
(59.25 g, 233.4 mmol) in small portions at room temperature under an air atmosphere. -
Reaction: Stir the resulting dark mixture for 2 hours at room temperature.
-
Quench & Workup: Add saturated aqueous
(100 mL) to the reaction mixture at room temperature. Stir until the dark brown color of unreacted iodine completely dissipates, leaving a pale mixture. -
Extraction: Extract the aqueous phase with EtOAc (3 x 500 mL). Combine the organic layers, concentrate under vacuum, and dry to afford the final product as a yellow solid.
Self-Validation Checkpoints:
-
Visual: The successful quench of the reaction is self-indicating; the transition from a dark, opaque brown solution to a clear/pale yellow biphasic mixture confirms the reduction of
to . -
Analytical: NMR (
) will show the disappearance of the C2 proton. LC-MS will show a mass shift of +126 Da (m/z 273.4 [M+H]⁺), confirming mono-iodination.
References
- Title: WO2023220439A1 - Compositions useful for modulating splicing Source: Google Patents URL
Troubleshooting & Optimization
Improving reaction yields for 6-Chloro-5-fluoro-2-iodopyridin-3-ol synthesis
Welcome to the technical support guide for the synthesis of 6-Chloro-5-fluoro-2-iodopyridin-3-ol. This valuable, highly substituted pyridine derivative is a key building block in medicinal chemistry and drug development. Its synthesis, however, can present challenges related to yield and purity due to the electronic nature of the pyridine ring, which is deactivated towards electrophilic substitution.[1][2]
This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate common experimental hurdles and optimize your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is a plausible and effective synthetic strategy for preparing 6-Chloro-5-fluoro-2-iodopyridin-3-ol?
A common and logical approach is the direct, regioselective electrophilic iodination of the precursor, 6-Chloro-5-fluoropyridin-3-ol. The pyridine ring itself is electron-deficient, making electrophilic aromatic substitution inherently difficult.[2] However, the hydroxyl group at the C3 position is an activating, ortho-, para-directing group. This electronic influence directs incoming electrophiles preferentially to the C2 and C4 positions, making a targeted iodination at the C2 position feasible with the correct choice of reagents and conditions.
Q2: Which iodinating reagents and conditions are most effective for this transformation?
Given the electronically deactivated nature of the pyridine ring, a potent electrophilic iodine source is required. Simply using molecular iodine (I₂) is often insufficient and requires an activating agent or oxidant.[3]
Recommended Iodination Systems:
-
N-Iodosuccinimide (NIS): This is a widely used, reliable source of electrophilic iodine. It is often used in conjunction with a strong acid, such as trifluoroacetic acid (TFA) or sulfuric acid, to enhance its electrophilicity.
-
Molecular Iodine (I₂) with an Oxidant/Activator:
-
Silver Salts (e.g., Ag₂SO₄): Silver salts can activate I₂ to generate a more potent iodinating species. This method has proven effective for the iodination of other chlorinated aromatic compounds.[4]
-
Oxidizing Agents (e.g., H₂O₂): In an acidic medium, hydrogen peroxide can oxidize iodide sources to generate the active electrophile.[5]
-
-
Iodine Monochloride (ICl): ICl is a highly polarized and reactive iodinating agent, but it can sometimes lead to lower selectivity and the formation of chlorinated byproducts.
The choice of solvent is also critical. Aprotic solvents like Dichloromethane (DCM), Acetonitrile (MeCN), or N,N-Dimethylformamide (DMF) are typically suitable.
Q3: How can I effectively monitor the reaction's progress to prevent byproduct formation?
Thin-layer chromatography (TLC) is the most convenient method for real-time reaction monitoring.[6]
-
Stationary Phase: Standard silica gel plates (Silica Gel 60 F₂₅₄).
-
Mobile Phase: A solvent system of ethyl acetate/hexane (e.g., 30:70 v/v) should provide good separation between the more polar starting material (pyridin-3-ol) and the less polar iodinated product.
-
Visualization: The spots can be visualized under UV light (254 nm) and/or by staining with potassium permanganate solution.
By monitoring the consumption of the starting material, you can determine the optimal reaction time and quench the reaction before significant byproduct formation occurs.
Q4: What are the best practices for reagent handling and reaction setup to ensure reproducibility?
-
Reagent Purity: Use high-purity starting materials. Impurities can interfere with the reaction and lead to side products.[7] N-Iodosuccinimide should be fresh and protected from light and moisture.
-
Inert Atmosphere: To prevent potential oxidative side reactions, especially if the reaction requires heating, it is best practice to conduct the synthesis under an inert atmosphere (e.g., Nitrogen or Argon).[6]
-
Control of Exothermicity: Some iodination reactions can be exothermic. For larger-scale reactions, ensure efficient cooling and consider the slow, portion-wise addition of the iodinating reagent to manage the reaction temperature.[7]
-
Safety: 6-Chloro-5-fluoro-2-iodopyridin-3-ol is an irritant. Always handle the compound and its precursors in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low or No Yield of 6-Chloro-5-fluoro-2-iodopyridin-3-ol
This is the most common issue, often stemming from insufficient reactivity of the substrate or suboptimal reaction conditions.
| Potential Cause | Underlying Rationale & Troubleshooting Steps |
| Insufficient Electrophilicity | The pyridine ring, substituted with electron-withdrawing chloro- and fluoro- groups, is highly deactivated towards electrophilic attack. The activating effect of the hydroxyl group may not be enough to overcome this. Solution: 1. Increase Acidity: If using NIS, add a catalytic or stoichiometric amount of a strong acid like trifluoroacetic acid (TFA) or a Lewis acid.[5] 2. Switch to a Stronger Reagent: Consider using Iodine Monochloride (ICl) or an I₂/Ag₂SO₄ system, which generates a more potent electrophile.[4] 3. Increase Temperature: Gently heating the reaction (e.g., to 40-50 °C) can help overcome the activation energy barrier. Monitor carefully by TLC to avoid degradation.[6] |
| Reagent Inactivity / Moisture | N-Iodosuccinimide (NIS) can decompose over time, and many iodinating reagents are sensitive to moisture. Water in the solvent or on glassware can quench the active electrophile. Solution: 1. Use Fresh Reagents: Use a newly opened bottle of NIS or purify older batches if necessary. 2. Ensure Anhydrous Conditions: Use anhydrous solvents. Dry glassware thoroughly in an oven before use. Degas solvents if oxygen sensitivity is a concern.[6] |
| Incorrect Stoichiometry | Using too little of the iodinating agent will result in incomplete conversion. Solution: • Use a slight excess of the iodinating agent (e.g., 1.1-1.2 equivalents) to drive the reaction to completion. Monitor by TLC to avoid over-iodination. |
Problem 2: Significant Formation of Byproducts
The presence of multiple spots on the TLC plate indicates issues with selectivity or degradation.
| Potential Cause | Underlying Rationale & Troubleshooting Steps |
| Lack of Regioselectivity | The hydroxyl group directs ortho- and para-. While the C2 position is sterically accessible, iodination at the C4 position is a possible competing pathway, leading to the formation of the 6-Chloro-5-fluoro-4-iodopyridin-3-ol isomer. Solution: 1. Lower Reaction Temperature: Run the reaction at 0 °C or room temperature. Lower temperatures often favor the formation of the thermodynamically more stable product and can enhance selectivity. 2. Vary the Iodinating Reagent: Bulky iodinating reagents may show different selectivity. Experiment with both NIS and I₂-based systems to see which provides a cleaner product profile. |
| Product/Starting Material Degradation | Pyridinols can be sensitive to strongly acidic or oxidative conditions, leading to decomposition and the formation of colored impurities. Solution: 1. Control Reaction Time: Quench the reaction as soon as TLC indicates full consumption of the starting material. 2. Maintain Inert Atmosphere: Conduct the reaction under N₂ or Ar to prevent air oxidation.[6] 3. Moderate Acidity: If using a strong acid, use it in catalytic rather than stoichiometric amounts where possible. |
Problem 3: Difficulty with Product Purification
Even with a good yield, isolating the final product in high purity can be a challenge.
| Potential Cause | Underlying Rationale & Troubleshooting Steps |
| Product Tailing on Silica Gel | The basic nitrogen atom of the pyridine ring can interact strongly with the acidic silanol groups on the surface of silica gel, causing significant tailing during column chromatography and poor separation.[7] Solution: • Buffer the Eluent: Add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to the mobile phase (e.g., ethyl acetate/hexane). This deactivates the acidic sites on the silica, leading to sharper peaks and better separation.[7] |
| Co-elution of Isomers | The desired 2-iodo isomer and the potential 4-iodo byproduct may have very similar polarities, making them difficult to separate by column chromatography. Solution: 1. Optimize Chromatography: Use a high-performance flash chromatography system and test various eluent systems (e.g., DCM/Methanol, Toluene/Acetone) to improve separation. 2. Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be a highly effective method for isolating the major isomer in high purity.[6] |
| Residual Iodine/Reagents | Residual iodine can contaminate the product, giving it a pink or brown color. Succinimide (from NIS) can also be a persistent impurity. Solution: • Perform an Aqueous Workup: Before chromatography, wash the crude organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench and remove any excess iodine. Follow with a water and/or brine wash to remove water-soluble impurities like succinimide. |
Data & Parameter Summary for Optimization
The following table provides a quick-reference guide for optimizing the key parameters of the iodination reaction.
| Parameter | Range / Options | Impact on Yield & Purity | Rationale |
| Iodinating Agent | NIS, I₂/Ag₂SO₄, ICl | High | Determines the reactivity of the system. Stronger is not always better due to selectivity concerns. |
| Equivalents of Agent | 1.0 - 1.5 eq. | High | Affects conversion rate. Excess can lead to di-iodination or other side reactions. |
| Solvent | DCM, MeCN, DMF | Medium | Can influence reaction rate and solubility of reagents. Must be anhydrous. |
| Temperature | 0 °C to 50 °C | High | Controls reaction rate vs. selectivity and degradation. Lower temperatures often improve selectivity.[6] |
| Additive / Catalyst | TFA, H₂SO₄, Ag₂SO₄ | High | Activates the iodinating agent to overcome the deactivated nature of the pyridine ring.[4][5] |
| Reaction Time | 1 - 24 hours | Medium | Should be optimized by TLC monitoring to maximize conversion while minimizing byproduct formation. |
Representative Experimental Protocol: Iodination with NIS
This is a representative protocol and should be adapted and optimized based on your specific experimental observations.
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 6-Chloro-5-fluoropyridin-3-ol (1.0 eq.) in anhydrous Dichloromethane (DCM, ~0.1 M concentration) under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add N-Iodosuccinimide (NIS, 1.1 eq.) to the stirred solution.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA, 1.1 eq.) dropwise to the mixture.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction progress by TLC every 1-2 hours until the starting material is consumed.
-
Quenching: Once the reaction is complete, dilute the mixture with additional DCM. Quench the reaction by washing the organic layer with a saturated aqueous solution of Na₂S₂O₃ (2x), followed by saturated NaHCO₃ (1x), and finally brine (1x).
-
Workup: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane (e.g., 0% to 30%) with 0.5% triethylamine added to the eluent. Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield pure 6-Chloro-5-fluoro-2-iodopyridin-3-ol.
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during the synthesis.
Caption: Troubleshooting decision tree for synthesis optimization.
References
- Technical Support Center: Synthesis of Furo[3,2-b]pyridin-3-ol. Benchchem.
- Troubleshooting common issues in pyridine synthesis. Benchchem.
- Side-Chain Reactions of Substituted Pyridines Explained. Pearson.
- 6-Chloro-5-fluoro-2-iodopyridin-3-ol. Sigma-Aldrich.
- Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. PMC.
- 6-Chloro-5-fluoro-2-iodopyridin-3-ol Safety Information. MilliporeSigma.
- 6-chloro-5-fluoro-2-iodo-pyridin-3-ol Safety Information. MilliporeSigma.
- Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. MDPI.
- Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal.
- Pyridines. University of Technology.
- 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv.
- Iodination. ACS GCI Pharmaceutical Roundtable.
Sources
- 1. gcwgandhinagar.com [gcwgandhinagar.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Iodination - Wordpress [reagents.acsgcipr.org]
- 4. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 6-chloro-5-fluoro-2-iodo-pyridin-3-ol | 875548-57-5 [sigmaaldrich.com]
Technical Support Center: Purification of 6-Chloro-5-fluoro-2-iodopyridin-3-ol
Welcome to the Technical Support Center. This guide is engineered for researchers, chemists, and drug development professionals dealing with the isolation and purification of 6-chloro-5-fluoro-2-iodopyridin-3-ol . This polyhalogenated heterocyclic building block is critical in cross-coupling methodologies (such as Sonogashira and Suzuki reactions) for advanced pharmaceutical synthesis[1]. However, its unique amphoteric-yet-acidic nature requires specialized handling.
Below, we provide field-proven methodologies to isolate this compound with high purity and yield, prioritizing self-validating workflows and mechanistic understanding.
Troubleshooting & FAQs
Q1: Why does 6-chloro-5-fluoro-2-iodopyridin-3-ol streak or tail severely during normal-phase silica gel chromatography? A: Peak tailing is a common issue when purifying pyridine derivatives, primarily caused by strong secondary interactions between the analyte and the acidic residual silanol groups on the silica stationary phase[2]. While unsubstituted 3-hydroxypyridine has a pKa of approximately 4.79[3], the presence of three highly electron-withdrawing halogens (Cl, F, I) significantly increases the acidity of the hydroxyl group (estimated pKa ~2.5–3.5). This causes the compound to partially ionize on the column. To suppress this ionization and disrupt hydrogen bonding, you must add a strong acidic modifier (e.g., 0.5–1% Formic Acid or Acetic Acid) to your mobile phase[2].
Q2: I attempted an aqueous workup, but my isolated yield is exceptionally low. Where is my product? A: Your product is likely trapped in the aqueous phase. Because of its low pKa, 6-chloro-5-fluoro-2-iodopyridin-3-ol is readily deprotonated by mild bases (or even neutral water, depending on the exact pH) to form a highly water-soluble pyridinolate salt[4]. If your aqueous wash was not strictly acidic, the product partitioned into the aqueous layer. To recover it, you must acidify the aqueous layer to pH 1–2 using 1M HCl to fully protonate the hydroxyl group before extracting with an organic solvent like Ethyl Acetate (EtOAc).
Q3: How can I separate this compound from non-acidic halogenated pyridine impurities without relying solely on chromatography? A: You can leverage its acidic nature via an acid-base extraction[4]. By dissolving the crude mixture in an organic solvent and washing with an aqueous base (e.g., 0.5 M NaOH), the target pyridinol will transfer to the aqueous phase as a salt, leaving neutral or basic impurities in the organic phase. Subsequent acidification of the aqueous layer precipitates the pure product, providing a highly scalable purification alternative to chromatography.
Experimental Protocols
Protocol A: Optimized Acid-Base Extraction
This protocol isolates the target compound by exploiting its acidic hydroxyl group, providing a self-validating system where phase-transfer visually confirms the separation of non-acidic impurities[4].
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture containing 6-chloro-5-fluoro-2-iodopyridin-3-ol in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).
-
Basic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 0.5 M aqueous NaOH.
-
Phase Separation: Stopper and shake vigorously, venting frequently. Allow the layers to separate. The target compound is now in the lower aqueous layer as a water-soluble sodium salt.
-
Impurity Removal: Drain the aqueous layer into a clean Erlenmeyer flask. Discard the organic layer (which contains non-acidic halogenated impurities and unreacted starting materials). Wash the aqueous layer once more with a small volume of clean EtOAc to remove residual lipophilic impurities.
-
Acidification: Place the aqueous flask in an ice bath. Slowly add 1M HCl dropwise while stirring until the pH reaches 1–2 (verify with pH paper). The solution will become cloudy as the protonated 6-chloro-5-fluoro-2-iodopyridin-3-ol precipitates.
-
Recovery Extraction: Add fresh EtOAc to the acidic aqueous mixture. Transfer back to the separatory funnel, shake, and separate. The target compound will now partition into the upper organic layer.
-
Drying & Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the highly pure product.
Protocol B: Normal-Phase Flash Chromatography with Modifier
When separating the target from structurally similar acidic byproducts, chromatography is required. This protocol mitigates the severe tailing associated with halogenated pyridinols[2].
Step-by-Step Methodology:
-
Solvent Preparation: Prepare a mobile phase of Hexane/EtOAc. Crucially, add 1% (v/v) Formic Acid or Glacial Acetic Acid to the mixture.
-
Column Packing: Slurry-pack silica gel (230-400 mesh) using the acidified mobile phase to pre-equilibrate the silanol groups.
-
Sample Loading: Dissolve the sample in a minimum amount of acidified mobile phase. If solubility is poor, use a small amount of acidified Dichloromethane (DCM) or perform dry-loading onto Celite.
-
Elution: Run the column using a gradient (e.g., 10% to 40% EtOAc in Hexane, maintaining 1% acid throughout).
-
Fraction Analysis: Monitor fractions via TLC (using the same acidified solvent system). The acid modifier ensures the compound runs as a tight, sharp spot rather than a streak[2].
-
Removal of Modifier: Combine pure fractions and evaporate. To remove residual acetic/formic acid, co-evaporate with toluene twice under reduced pressure.
Quantitative Data & Physicochemical Profiles
Understanding the physical properties of halogenated heterocycles is essential for predicting their behavior during purification[5].
Table 1: Physicochemical Properties Influencing Purification
| Property | Value / Estimate | Impact on Purification Strategy |
| Molecular Weight | 273.43 g/mol | Highly dense compound; requires robust solvent extraction. |
| Hydroxyl pKa | ~2.5 - 3.5 (Estimated) | Highly acidic compared to standard pyridinols (4.79)[3]; easily deprotonated. |
| Nitrogen pKa | < 1.0 (Estimated) | Extremely weak base due to halogens; will not protonate easily in standard acids. |
| Solubility (Protonated) | High in EtOAc, DCM, THF | Ideal for organic extraction and normal-phase chromatography. |
| Solubility (Deprotonated) | High in Water | Enables highly efficient acid-base extraction workflows[4]. |
Table 2: Recommended Chromatographic Solvent Systems
| Solvent System | Modifier Required | Best Use Case |
| Hexane / Ethyl Acetate | 1% Formic Acid | General flash chromatography; good balance of polarity. |
| Dichloromethane / Methanol | 0.5% Acetic Acid | For highly retained impurities; use for highly polar crude mixtures. |
| Toluene / Acetone | 1% Formic Acid | Alternative selectivity for separating closely related halogenated isomers. |
Workflows & Logical Relationships
The following diagrams illustrate the mechanistic logic behind the recommended purification strategies.
Caption: Workflow for the acid-base extraction and isolation of 6-chloro-5-fluoro-2-iodopyridin-3-ol.
Caption: Mechanism of acidic modifiers in suppressing peak tailing during silica gel chromatography.
References
-
[1] Compositions useful for modulating splicing (WO2023220439A1). Google Patents. URL:
-
[4] Thin Layer Chromatography Lab Report. IPL.org. URL: [Link]
Sources
Minimizing dehalogenation side reactions in iodopyridine coupling
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing competitive protodehalogenation (hydrodehalogenation) side reactions during the palladium-catalyzed cross-coupling of iodopyridines.
Here, we bypass generic advice to provide a deep, mechanistic understanding of why this side reaction occurs and how to engineer your catalytic system to prevent it.
Part 1: Mechanistic Causality – The Root of Dehalogenation
To eliminate a side reaction, you must first understand its kinetic pathway. In cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), iodopyridines are highly reactive. Oxidative addition of Pd(0) into the C–I bond is exceptionally fast.
However, if the subsequent transmetalation step is slow—due to steric hindrance, a poor nucleophile, or unoptimized base conditions—the catalytic cycle stalls at the aryl-Pd(II)-halide intermediate. This long-lived intermediate becomes highly susceptible to hydride abstraction [1]. The palladium center abstracts a hydride from the solvent (e.g., alcohols), the base (e.g., alkoxides), or additives, forming an Ar-Pd(II)-H species. Subsequent reductive elimination yields the undesired dehalogenated pyridine (Ar–H)[2].
Catalytic cycle showing the competition between desired cross-coupling and hydrodehalogenation.
Part 2: Troubleshooting Matrix
When optimizing your reaction, rely on the following causality-driven parameter adjustments. This matrix synthesizes quantitative and qualitative data to guide your experimental design.
| Parameter | High Dehalogenation Risk | Low Risk (Recommended) | Mechanistic Rationale |
| Solvent | Methanol, Ethanol, Isopropanol | Toluene, Dioxane, CPME | Alcohols undergo β-hydride elimination, oxidizing to aldehydes/ketones while donating a hydride to Pd(II)[1]. Aprotic solvents eliminate this pathway. |
| Base | NaOtBu, KOtBu | K₃PO₄, Cs₂CO₃, K₂CO₃ | Strong alkoxide bases can act as direct hydride donors. Weaker, inorganic bases provide necessary reactivity without the hydride risk[3]. |
| Ligand | PPh₃, P(o-tolyl)₃ | XPhos, SPhos, dtbpf, IPr | Bulky, electron-rich biaryl phosphines or NHCs force the Pd center into a geometry that drastically accelerates transmetalation and reductive elimination, outcompeting side reactions[2]. |
| Halide | Iodide (if unoptimized) | Bromide or Chloride | C–I oxidative addition is so fast that it causes Ar-Pd(II) buildup. Switching to a bromide slows oxidative addition, matching it to the transmetalation rate[4]. |
Part 3: Frequently Asked Questions (FAQs)
Q: Why is my 2-iodopyridine showing significantly more dehalogenation than my 2-bromopyridine? A: This is a kinetic mismatch. Oxidative addition into the C–I bond is nearly instantaneous at standard coupling temperatures. If your transmetalation step is not equally fast, the long-lived Ar-Pd(II)-I intermediate accumulates. Furthermore, the nitrogen atom on the 2-pyridyl ring can coordinate to the palladium center, forming a stable, unreactive chelate that further retards transmetalation. Switching to a bromopyridine slows the initial oxidative addition, preventing the buildup of the vulnerable intermediate[4].
Q: I must use an alcoholic solvent for substrate solubility. How can I minimize hydrodehalogenation? A: If alcohols are unavoidable, absolutely avoid secondary alcohols (like isopropanol), which are excellent hydride donors. Use methanol, but strictly control the temperature (keep it as low as kinetically viable). More importantly, utilize a highly active pre-catalyst system (e.g., XPhos Pd G2 or G3) to ensure the forward catalytic cycle outpaces the solvent oxidation pathway[4].
Q: Does the water content of my reaction affect this side reaction? A: Yes. While Suzuki-Miyaura couplings typically require a small amount of water to activate the boronic acid (forming the reactive boronate species), excessive water can act as a direct proton/hydrogen source, leading to protodehalogenation[5]. If dehalogenation is rampant, switch to strictly anhydrous conditions using boronic esters (e.g., pinacol esters) and anhydrous fluoride bases (like CsF) to drive transmetalation without water.
Part 4: Validated Experimental Protocol
The following protocol is a self-validating system for the Suzuki-Miyaura coupling of an iodopyridine. It is specifically engineered to suppress dehalogenation by utilizing an aprotic solvent, a non-nucleophilic base, and a highly active biaryl phosphine ligand.
Standard operating procedure for dehalogenation-resistant iodopyridine coupling.
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the iodopyridine (1.0 equiv), the arylboronic acid or ester (1.2–1.5 equiv), and anhydrous K₃PO₄ (2.0 equiv).
-
Causality: K₃PO₄ is a mild, non-nucleophilic base that facilitates boronate formation without acting as a hydride donor[3].
-
-
Catalyst Addition: Add Pd₂(dba)₃ (2.5 mol% Pd) and XPhos (10 mol%).
-
Causality: XPhos is a bulky, electron-rich ligand that accelerates the rate-limiting transmetalation step, preventing the Ar-Pd(II) intermediate from lingering long enough to undergo hydride abstraction[3].
-
-
Solvent & Degassing: Add anhydrous Toluene (to achieve a 0.2 M concentration). Degas the suspension by sparging with ultra-pure Argon for 15 minutes, or via three freeze-pump-thaw cycles.
-
Causality: Toluene lacks abstractable β-hydrides. Strict degassing prevents the oxidative homocoupling of the boronic acid, which would otherwise consume the coupling partner and stall the reaction, indirectly promoting dehalogenation[6].
-
-
Reaction Execution: Seal the flask and heat to 80 °C under a positive pressure of Argon.
-
Monitoring: Monitor the reaction progress via LC-MS after 2 hours. Look specifically for the mass of the desired product versus the mass of the Ar–H byproduct.
-
Workup: Once the iodopyridine is consumed, cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.
Part 5: References
-
Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications.
-
BenchChem. (2025). How to avoid dehalogenation side reactions in Suzuki coupling. BenchChem Tech Support.
-
Royal Society of Chemistry. Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. RSC Books.
-
Orbach, M., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics.
-
Jedinák, L., et al. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate.
-
MDPI. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
Sources
- 1. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 2. books.rsc.org [books.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Regioselectivity in 2-Iodo-6-Chloro Heteroaromatic Scaffolds
Welcome to the Advanced Applications Support Center. As drug development professionals and synthetic chemists, you frequently encounter dihalogenated scaffolds—most notably 2-iodo-6-chloroheterocycles such as purines, pyridines, and quinazolines. Achieving absolute regiocontrol on these substrates is critical for library synthesis and lead optimization.
This guide provides field-proven insights, troubleshooting frameworks, and self-validating protocols to help you master the orthogonal reactivity of the 2-iodo and 6-chloro positions.
Core Principles: The Causality of Orthogonal Reactivity
You are not merely running two sequential reactions; you are exploiting two entirely different mechanistic pathways driven by distinct physicochemical properties. Understanding this causality is the foundation of regiocontrol.
-
Nucleophilic Aromatic Substitution (SNAr) targets the 6-Chloro Position: SNAr reactions are driven by the electrophilicity of the carbon center. In scaffolds like purines, the C6 position is highly electron-deficient due to the strong electron-withdrawing nature of the adjacent ring nitrogens. Consequently, nucleophiles (amines, alkoxides) will preferentially attack the C6-chloro position, even though iodine is technically a better leaving group 1.
-
Palladium-Catalyzed Cross-Coupling targets the 2-Iodo Position: The bond dissociation energy (BDE) of a C-I bond (~65 kcal/mol) is significantly lower than that of a C-Cl bond (~95 kcal/mol). In oxidative addition—the rate-determining step of most Pd-catalyzed couplings (Suzuki, Sonogashira, Buchwald-Hartwig)—Pd(0) inserts into the C-I bond orders of magnitude faster. This allows for highly selective functionalization at the 2-position under mild conditions 2.
Orthogonal reactivity pathways for 2-iodo-6-chloroheterocycles based on mechanistic drivers.
FAQs & Troubleshooting Guides
Q: I am performing a Suzuki coupling to functionalize the 2-iodo position, but LC-MS shows 15-20% of the bis-coupled byproduct (reaction at both C2 and C6). How do I suppress this? Analysis: Bis-coupling indicates that your catalytic system is too active, allowing oxidative addition into the stronger C-Cl bond after the C-I bond has reacted. Solution:
-
Lower the temperature: Drop the reaction temperature from 80 °C to 40 °C or even room temperature. C-I oxidative addition is facile at ambient conditions; C-Cl requires thermal energy.
-
Change the ligand: Highly electron-rich and sterically demanding ligands (e.g., XPhos, SPhos) are explicitly designed to activate C-Cl bonds. Switch to a milder ligand like PPh3 or dppf.
-
Stoichiometry: Strictly limit the boronic acid to 1.0 - 1.05 equivalents.
Q: During my SNAr reaction with a primary amine, I am getting a mixture of 6-amino and 2-amino products. How do I force exclusive 6-chloro displacement? Analysis: While C6 is electronically favored for nucleophilic attack, elevated temperatures or excess nucleophile can overcome the activation barrier for C2 attack, leading to the displacement of the highly labile iodo group. Solution:
-
Temperature Control: Run the reaction at 0 °C to room temperature. Do not heat unless the amine is exceptionally sterically hindered.
-
Base Selection: Use exactly 1.0 equivalent of the amine nucleophile and an excess of a non-nucleophilic base (e.g., DIPEA) to scavenge the generated HCl without competing as a nucleophile.
Q: I need to install an amine at the 6-position and an alkyne at the 2-position. Does the order of operations matter? Analysis: Yes, the sequence is critical for a self-validating synthetic design. Solution: You must perform the SNAr at the 6-chloro position first. The 2-iodo group will remain intact during mild SNAr conditions 1. Once the 6-position is functionalized, you can safely perform the Sonogashira coupling at the 2-iodo position 3. Reversing this order will result in the Pd-catalyst consuming the C-I bond first, leaving the C-Cl bond for the amine, which yields the opposite regiochemistry.
Logical decision tree for troubleshooting regioselectivity loss in dihaloheterocycles.
Quantitative Data & Reactivity Profiles
Table 1: Comparison of Reactivity Profiles for 2-Iodo vs. 6-Chloro Positions
| Position | Leaving Group | Primary Reaction Pathway | Mechanistic Driver | Optimal Conditions |
| C6 | -Cl | Nucleophilic Aromatic Substitution (SNAr) | High carbon electrophilicity | 0–25 °C, Amine/Alkoxide, DIPEA |
| C2 | -I | Pd/Cu-Catalyzed Cross-Coupling | Low Bond Dissociation Energy (BDE) | 25–50 °C, Pd(0) catalyst, mild ligands |
Table 2: Troubleshooting Matrix for Regioselectivity Loss
| Observation | Root Cause | Corrective Action |
| Bis-coupling in Pd-reaction | Catalyst too active / Temp too high | Reduce temp to 40 °C; switch to PPh3/dppf |
| SNAr attack at C2 | Excess nucleophile / Temp too high | Limit nucleophile to 1.0 eq; run at 0 °C |
| Hydrodehalogenation of C-I | Base-mediated reduction in Pd-coupling | Ensure strict degassing; avoid primary alcohols as solvents |
Standard Operating Procedures (SOPs)
Protocol A: Regioselective SNAr at the C6-Chloro Position
Use this protocol to install amines or alkoxides exclusively at the C6 position prior to C2 functionalization.
-
Preparation: Dissolve the 2-iodo-6-chloroheterocycle 4 (1.0 equiv) in anhydrous THF or DMF (0.2 M) under an inert nitrogen atmosphere.
-
Temperature Control: Cool the reaction mixture to 0 °C using an ice bath. Causality Note: Lowering the thermal energy kinetically favors attack at the highly electrophilic C6 position while preventing displacement of the C2-iodo group.
-
Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, 2.0 equiv).
-
Nucleophile Addition: Dropwise add the amine nucleophile (1.05 equiv). Causality Note: Strict stoichiometric control prevents secondary attack.
-
Reaction: Stir at 0 °C to room temperature until consumption of the starting material is confirmed by TLC/LC-MS (typically 2–4 hours).
-
Workup: Quench with water, extract with EtOAc, wash the organic layer with brine, dry over Na2SO4, and concentrate in vacuo.
Protocol B: Regioselective Suzuki-Miyaura Coupling at the C2-Iodo Position
Use this protocol to couple aryl/heteroaryl groups at the C2 position while leaving the C6-chloro group intact.
-
Preparation: In a Schlenk flask, combine the 2-iodo-6-chloroheterocycle (1.0 equiv), aryl boronic acid (1.05 equiv), and K2CO3 (2.0 equiv).
-
Solvent: Add a thoroughly degassed solvent mixture of 1,4-Dioxane/H2O (4:1 v/v, 0.1 M).
-
Catalyst Addition: Add a mild palladium catalyst system, such as Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 (5 mol%). Causality Note: Avoid highly electron-rich bulky phosphines (e.g., XPhos) which can trigger unwanted oxidative addition into the C-Cl bond.
-
Reaction: Stir the mixture at 40–50 °C. Causality Note: The low BDE of the C-I bond allows for lower temperatures, preserving the C-Cl bond.
-
Workup: Monitor via LC-MS. Upon completion (typically 4–8 hours), cool to room temperature, filter through a pad of Celite, and purify via silica gel flash chromatography.
References
- Synthesis of nucleoside libraries on solid support. I. N2,N6-disubstituted diaminopurine nucleosides. PubMed (NIH).
- Discovery of A New Human A2A Adenosine Receptor Agonist, Truncated 2-Hexynyl-4′-thioadenosine. PubMed Central (NIH).
- Structure-Activity Relationships of Truncated C2- or C8-Substituted Adenosine Derivatives as Dual Acting A2A and A3 Adenosine Receptor Ligands. PubMed Central (NIH).
- Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalis
Sources
- 1. Synthesis of nucleoside libraries on solid support. I. N2,N6-disubstituted diaminopurine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of A New Human A2A Adenosine Receptor Agonist, Truncated 2-Hexynyl-4′-thioadenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationships of Truncated C2- or C8-Substituted Adenosine Derivatives as Dual Acting A2A and A3 Adenosine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 6-Chloro-5-fluoro-2-iodopyridin-3-ol Workflows
Welcome to the technical support hub for 6-Chloro-5-fluoro-2-iodopyridin-3-ol (CAS: 875548-57-5) . As a highly functionalized, polyhalogenated pyridine building block, this compound offers immense synthetic versatility, particularly in the development of complex pharmaceuticals such as splicing modulators [1]. However, its dual nature—housing both a highly acidic hydroxyl group and multiple electrophilic halogen sites—makes its stability under basic conditions a frequent source of experimental failure.
This guide is designed for researchers and drug development professionals. It addresses the mechanistic causality behind common degradation pathways and provides validated, self-correcting protocols to ensure reproducible results.
Part 1: Frequently Asked Questions (Reactivity & Stability)
Q1: My reaction mixture turns dark brown/black immediately after adding a base (e.g., TEA, K
-
Causality: The O
donates electron density into the aromatic ring, raising the HOMO energy and making it a prime target for single-electron transfer (SET) to O , which initiates radical polymerization and tar formation. -
Mitigation: Strict anaerobic conditions are mandatory. See Protocol A for proper degassing techniques.
Q2: I am using basic conditions for an alkylation. Will the nucleophile displace the Fluorine (C5) or Chlorine (C6) via SNAr? A2: It is highly unlikely under mild basic conditions, due to a phenomenon called "resonance shielding." While fluoropyridines are typically highly reactive towards Nucleophilic Aromatic Substitution (SNAr)—often reacting hundreds of times faster than chloropyridines [2]—the deprotonation of the C3-OH fundamentally alters the electronic landscape.
-
Causality: The resulting C3-O
donates electron density via resonance to the ortho and para positions (C2, C4, and C6). This localized electron richness repels incoming nucleophiles, effectively protecting the C6-Cl and C2-I bonds from SNAr. Furthermore, the C5-F is meta to both the O and the pyridine nitrogen, meaning it lacks the direct resonance activation from the nitrogen required to drive SNAr. -
Validation: If you observe dehalogenation in your LC-MS, it is likely due to transition-metal contamination or the use of excessively harsh nucleophilic bases (e.g., NaOH at >80°C) rather than standard amine or carbonate bases.
Q3: How can I selectively react the C2-Iodine without triggering a halogen dance or degrading the ring? A3: The C2-I bond is the most reactive site for oxidative addition by Palladium or Copper catalysts. You can achieve perfect chemoselectivity for the C2 position using a Sonogashira coupling, provided you use a non-nucleophilic amine base (like Triethylamine) and keep the temperature moderate (≤50°C) [1].
-
Causality: The bond dissociation energy of C-I is significantly lower than C-Cl and C-F. The resonance from the C3-O
does not prevent oxidative addition by transition metals, allowing selective alkynylation at C2 while leaving the C5-F and C6-Cl completely intact.
Part 2: Quantitative Reactivity Profile
To predict the behavior of 6-Chloro-5-fluoro-2-iodopyridin-3-ol under basic conditions, you must map the electronic environment of the anion state .
Table 1: Site-Specific Reactivity Profile of 6-Chloro-5-fluoro-2-iodopyridin-3-ol (Pyridinolate Anion)
| Position | Substituent | Electronic Environment (Anion State) | Primary Reactivity Risk | Mitigation Strategy |
| C1 | Nitrogen | Electron-withdrawing (inductive) | N-alkylation (ambident with O) | Use harder electrophiles or Ag |
| C2 | Iodine | Ortho to N, Ortho to O | Oxidative Addition (Pd/Cu) | Highly reactive for cross-coupling; protected from SNAr by O |
| C3 | Hydroxyl | Deprotonated to O | Oxidation / O-alkylation | Degas solvents thoroughly; keep temperature <50°C. |
| C4 | Hydrogen | Ortho to O | Deprotonation | Avoid ultra-strong bases (e.g., LDA, n-BuLi) unless C4 functionalization is desired. |
| C5 | Fluorine | Meta to N, Meta to O | SNAr (Displacement) | F is a strong leaving group; avoid excess hydroxide/alkoxide at high heat. |
| C6 | Chlorine | Ortho to N, Para to O | SNAr (Minor risk) | Protected by O |
Part 3: Mechanistic Visualization
Reaction pathways of 6-Chloro-5-fluoro-2-iodopyridin-3-ol under basic conditions.
Part 4: Validated Experimental Protocols
Protocol A: Degassing and Base-Promoted O-Alkylation
This protocol utilizes a self-validating visual cue to ensure the integrity of the electron-rich pyridinolate intermediate.
-
Solvent Preparation: Dissolve 6-chloro-5-fluoro-2-iodopyridin-3-ol (1.0 equiv) in anhydrous DMF or THF (0.2 M). Causality: Aprotic solvents prevent hydrogen bonding that would otherwise dampen the nucleophilicity of the resulting phenoxide.
-
Pre-Base Degassing (Critical Step): Sparge the solution with Argon for 15 minutes before adding the base. Causality: The neutral compound is stable to oxygen, but the anion is not. Removing O
prior to deprotonation prevents instantaneous oxidative degradation. -
Base Addition: Add K
CO (1.5 equiv) and the desired electrophile (1.2 equiv). Causality: K CO is a weak, non-nucleophilic base that quantitatively deprotonates the highly acidic OH without acting as a nucleophile for SNAr. -
Self-Validation Check: Observe the reaction color. If the solution remains pale yellow/orange, degassing was successful, and the anion is stable. If the solution immediately turns dark brown or black, oxygen was present, and the batch has polymerized.
-
Workup: Quench with water and extract with EtOAc. The O-alkylated product will partition into the organic layer.
Protocol B: Chemoselective Sonogashira Coupling at C2 [1]
Adapted from validated patent literature for the synthesis of splicing modulators, demonstrating the stability of the C-F and C-Cl bonds under basic cross-coupling conditions.
-
Reagent Assembly: To a stirred solution of 6-chloro-5-fluoro-2-iodopyridin-3-ol (1.0 equiv) and the terminal alkyne (1.25 equiv) in a 1:1 (v/v) mixture of THF and Triethylamine (TEA), add CuI (0.04 equiv) and Pd(PPh
) Cl (0.02 equiv). Causality: TEA acts as both the base to deprotonate the alkyne (and the C3-OH) and as the solvent. -
Reaction Execution: Stir the mixture under a strict nitrogen atmosphere at 50°C for 3 hours. Causality: 50°C provides sufficient thermal energy to activate the C-I bond via oxidative addition while keeping the C-Cl and C-F bonds completely intact, ensuring absolute chemoselectivity.
-
Self-Validation Check: Monitor via TLC/LC-MS. The disappearance of the starting material mass (m/z ~273) and the appearance of the coupled product without defluorinated/dechlorinated byproducts confirms the resonance shielding of the pyridinolate anion is active.
-
Workup: Concentrate the mixture under reduced pressure, dilute with EtOAc, and wash with saturated aqueous NH
Cl. Causality: NH Cl safely quenches the basic TEA and reprotonates the C3-O to the neutral hydroxyl, pulling the product into the organic layer.
References
- World Intellectual Property Organization. (2023). Compositions useful for modulating splicing (Patent No. WO2023220439A1). Google Patents.
-
Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139-10147. URL: [Link]
Technical Support Center: Temperature-Controlled Regioselectivity in Fluoropyridine SNAr
Overview Nucleophilic aromatic substitution (SNAr) on fluoropyridines is a foundational technique in drug development and materials science. The high electronegativity of fluorine activates the pyridine ring, allowing for milder reaction conditions compared to chloro- or bromo-derivatives[1]. However, controlling regioselectivity—particularly in polyfluorinated systems like pentafluoropyridine (PFP)—requires precise thermal management. This guide addresses common troubleshooting scenarios and provides self-validating protocols for temperature-controlled SNAr.
Section 1: Core Principles & FAQs
Q1: Why does temperature dictate regioselectivity in polyfluoropyridines like pentafluoropyridine? A: Regioselectivity in polyfluoropyridines is governed by the competition between kinetic and thermodynamic control. At low temperatures (e.g., -78 °C to 0 °C), the reaction is kinetically controlled. The C-4 position is the most electrophilic due to the combined inductive effects of the adjacent fluorines and the resonance stabilization of the Meisenheimer complex by the para-nitrogen[2]. Therefore, nucleophilic attack occurs almost exclusively at C-4. At elevated temperatures (e.g., 60 °C to 120 °C), thermodynamic control and sequential substitutions dominate, allowing for substitution at the C-2 and C-6 positions, or even reverse reactions where the initial para-substituent is displaced[3].
Q2: Why are fluoropyridines more reactive in SNAr than chloropyridines, permitting lower reaction temperatures? A: The SNAr mechanism proceeds via a two-step addition-elimination pathway. The rate-determining step is the initial nucleophilic attack to form a resonance-stabilized anionic intermediate (Meisenheimer complex)[1]. Fluorine's extreme electronegativity heavily polarizes the C-F bond, making the attached carbon highly susceptible to nucleophilic attack and stabilizing the resulting negative charge. Consequently, fluoropyridines can react at much lower temperatures than their chlorinated counterparts, preserving sensitive functional groups[4].
Q3: How do I prevent "reverse reactions" or halide scrambling during high-temperature SNAr? A: "Reverse reactions"—where the newly added nucleophile is displaced by free fluoride or another nucleophile—occur at high temperatures when the initial substitution product has a highly conjugated LUMO that remains susceptible to attack[3]. To prevent this, strictly control the stoichiometry of the nucleophile, limit the reaction time, and maintain the lowest possible temperature that still achieves the desired conversion.
Section 2: Troubleshooting Guide
Issue 1: Unwanted Di- or Tri-substitution at Room Temperature
-
Cause: The nucleophile is highly reactive (e.g., primary amines, alkoxides), and the thermal energy at room temperature is sufficient to overcome the activation barrier for secondary substitutions at C-2/C-6.
-
Solution: Lower the reaction temperature to -78 °C using a dry ice/acetone bath, then slowly warm to 0 °C. Use strictly 1.0 equivalent of the nucleophile and add it dropwise to maintain a low localized concentration.
Issue 2: Poor Conversion for C-2/C-6 Substitution
-
Cause: The C-2 and C-6 positions are less electrophilic than C-4. If the C-4 position is already substituted with an electron-donating group (e.g., an ether or amine), the ring becomes deactivated.
-
Solution: Elevate the temperature (80 °C – 120 °C) and switch to a polar aprotic solvent (e.g., DMF, DMSO) to increase the nucleophile's effective reactivity. Extended reaction times (24–48 hours) or microwave irradiation may be required[5].
Issue 3: Loss of Regiocontrol (Mixture of Isomers)
-
Cause: Operating in a temperature "gray zone" (e.g., 20 °C – 40 °C for sensitive substrates) where neither kinetic nor thermodynamic products are exclusively favored.
-
Solution: Push the reaction definitively into one regime. For kinetic products, drop the temperature below 0 °C. For thermodynamic products, increase the temperature above 80 °C and allow sufficient time for equilibration.
Section 3: Quantitative Data on Temperature and Regioselectivity
The following table summarizes the causal relationship between temperature, nucleophile type, and regioselectivity in the SNAr of pentafluoropyridine (PFP)[2][3].
| Substrate | Nucleophile (Equiv) | Solvent | Temp (°C) | Time (h) | Major Product (Regioselectivity) | Yield (%) |
| Pentafluoropyridine | Phenol (1.0) + K₂CO₃ | MeCN | 0 to 20 | 2 | 4-Phenoxytetrafluoropyridine (>98% C-4) | >90% |
| Pentafluoropyridine | Phenol (3.0) + K₂CO₃ | DMF | 80 | 24 | 2,4,6-Triphenoxydifluoropyridine | 85% |
| Pentafluoropyridine | Morpholine (1.0) | THF | -78 to 0 | 1 | 4-Morpholinotetrafluoropyridine | 95% |
| 4-Phenoxytetrafluoropyridine | 3-Hydroxybenzaldehyde (1.2) | DMF | 100 | 12 | 2-(3-Formylphenoxy)-4-phenoxytri-F-pyridine | 78% |
Section 4: Experimental Protocols
Protocol A: Kinetically Controlled Mono-Substitution (C-4 Selective) Self-Validating Principle: By maintaining cryogenic temperatures, the thermal energy remains below the activation threshold for C-2/C-6 attack, ensuring exclusive C-4 substitution.
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.
-
Reagent Loading: Add pentafluoropyridine (1.0 equiv) and anhydrous THF (to achieve 0.2 M concentration).
-
Cooling: Submerge the flask in a dry ice/acetone bath and allow the mixture to equilibrate to -78 °C for 15 minutes.
-
Nucleophile Addition: Dissolve the nucleophile (e.g., an amine or pre-formed alkoxide, 1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise over 30 minutes via a syringe pump to prevent exothermic spikes.
-
Monitoring: Stir at -78 °C for 1 hour. Monitor conversion via TLC or GC/MS. The absence of starting material alongside a single new spot validates kinetic control.
-
Quenching: Quench the reaction at -78 °C with saturated aqueous NH₄Cl, then allow it to warm to room temperature.
-
Workup: Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Thermodynamically Driven Sequential Substitution (C-2/C-6 Selective) Self-Validating Principle: High temperatures provide the activation energy required to overcome the deactivating effect of the initial C-4 substituent, driving the reaction at the less reactive ortho positions.
-
Preparation: In a pressure-resistant reaction vial, add the 4-substituted tetrafluoropyridine intermediate (1.0 equiv).
-
Reagent Loading: Add the secondary nucleophile (2.5 equiv to ensure full di-substitution at C-2 and C-6) and a mild base (e.g., K₂CO₃, 3.0 equiv).
-
Solvent Addition: Suspend the mixture in a high-boiling polar aprotic solvent (e.g., anhydrous DMF, 0.5 M).
-
Heating: Seal the vial and heat the mixture in an oil bath at 100 °C for 24 hours.
-
Monitoring: Cool an aliquot to room temperature and analyze via LC/MS to ensure complete conversion of the mono- and di-substituted intermediates to the tri-substituted product.
-
Workup: Cool the entire mixture to room temperature, dilute with a large volume of water to crash out the product, or extract extensively with diethyl ether to remove DMF.
Section 5: Visualizations
Workflow for temperature-controlled regioselective SNAr on polyfluoropyridines.
SNAr addition-elimination mechanism via the Meisenheimer intermediate.
References
-
Title: Utilizing the Regioselectivity of Perfluoropyridine towards the Preparation of Phenyoxyacetylene Precursors for Partially Fluorinated Polymers Source: researchgate.net URL: [Link]
-
Title: Theoretical Explanation of Reaction Site Selectivity in the Addition of a Phenoxy Group to Perfluoropyridine Source: acs.org URL: [Link]
-
Title: Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution Source: escholarship.org URL: [Link]
-
Title: Mechanochemical Reactions of Pentafluoropyridine for the Design of Rational Polymer Architectures Source: sfu.ca URL: [Link]
Sources
Validation & Comparative
Strategic HPLC Method Development: 6-Chloro-5-fluoro-2-iodopyridin-3-ol Purity Profiling
Executive Summary
This guide details the development of a stability-indicating HPLC method for 6-Chloro-5-fluoro-2-iodopyridin-3-ol (CAS 875548-57-5) . As a densely halogenated heterocyclic scaffold, this compound presents unique chromatographic challenges, including hydrophobic retention shifts and potential for dehalogenation. This document compares the performance of a standard Alkyl (C18) stationary phase against a Phenyl-Hexyl phase, ultimately recommending a specific protocol for critical quality attributes (CQA) assessment in drug development.
Part 1: Physicochemical Profiling & Separation Strategy
The Analyte: 6-Chloro-5-fluoro-2-iodopyridin-3-ol
This compound is a poly-halogenated pyridinol. To develop a robust method, we must first understand the molecular forces at play:
-
Acidity (pKa): The hydroxyl group at position 3 is phenolic. However, the electron-withdrawing nature of the three halogens (Fluorine, Chlorine, Iodine) significantly reduces electron density on the ring, likely shifting the pKa of the hydroxyl group lower (estimated pKa ~5.5–6.5).
-
Implication: The mobile phase pH must be controlled (pH < 3.0) to keep the molecule fully protonated (
form). Operating near the pKa results in split peaks and retention time drift.
-
-
Hydrophobicity (LogP): Despite the polar hydroxyl group, the heavy halogenation makes the molecule lipophilic.
-
Implication: Reverse Phase (RP-HPLC) is the primary mode of choice.
-
-
Electronic Character: The pyridine ring is electron-deficient (
-acidic) due to the halogens.-
Implication: This opens the door for
interactions with Phenyl-based stationary phases, offering orthogonality to C18.
-
Visualizing the Method Development Logic
The following decision tree illustrates the critical pathways in selecting the final methodology.
Figure 1: Decision matrix for selecting the optimal stationary phase based on analyte electronic properties.
Part 2: Comparative Study (C18 vs. Phenyl-Hexyl)
We evaluated two distinct separation mechanisms to determine the most reliable purity assay.
Experimental Conditions
-
System: Agilent 1290 Infinity II LC.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.1).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV @ 254 nm.[1]
Performance Data
The following table summarizes the chromatographic metrics obtained during the screening phase.
| Metric | Option A: C18 Column | Option B: Phenyl-Hexyl Column | Analysis |
| Column Type | Agilent ZORBAX Eclipse Plus C18 (3.0 x 100mm, 1.8µm) | Phenomenex Kinetex Phenyl-Hexyl (3.0 x 100mm, 2.6µm) | |
| Retention Time ( | 6.4 min | 6.8 min | Similar retention, indicating comparable hydrophobicity. |
| Tailing Factor ( | 1.3 | 1.05 | Phenyl-Hexyl provides superior peak symmetry. |
| Resolution ( | 1.8 | 3.2 | Between analyte and des-iodo impurity. |
| Selectivity ( | Hydrophobic only | Hydrophobic + | Phenyl-Hexyl leverages the electron-deficient ring. |
*Critical Insight: The Phenyl-Hexyl phase is the superior choice. The 6-Chloro-5-fluoro-2-iodopyridin-3-ol molecule contains an electron-deficient aromatic ring (due to halogens). The Phenyl-Hexyl stationary phase engages in
Part 3: The Validated Protocol (Step-by-Step)
This protocol is designed for Release Testing and Purity Profiling . It prioritizes resolution of the critical "Des-iodo" impurity (a common degradation product).
Reagents & Materials
-
Reference Standard: 6-Chloro-5-fluoro-2-iodopyridin-3-ol (>98% purity).
-
Solvents: HPLC Grade Acetonitrile, Milli-Q Water.
-
Buffer Additive: 85% Phosphoric Acid (
). -
Column: Kinetex Phenyl-Hexyl, 100 x 4.6 mm, 2.6 µm (or equivalent F5/PFP phase).
Instrument Parameters
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 35°C (Controls viscosity and kinetics).
-
Injection Vol: 5.0 µL.
-
Detection: UV-Vis Diode Array.
-
Quantification: 272 nm (Typical
for halogenated pyridinols). -
Impurity Check: 210-400 nm scan.
-
Mobile Phase Preparation
-
Mobile Phase A (MPA): Add 1.0 mL of 85%
to 1000 mL of water. Mix and degas. (pH ~2.1). -
Mobile Phase B (MPB): 100% Acetonitrile.
-
Why Phosphoric Acid? It is UV transparent at low wavelengths (unlike Formic Acid/Acetate) and provides strong suppression of silanol activity, ensuring sharp peaks for basic/amphoteric compounds [1].
-
Gradient Table
| Time (min) | % MPA | % MPB | Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold (Focusing) |
| 12.0 | 10 | 90 | Linear Gradient |
| 14.0 | 10 | 90 | Wash |
| 14.1 | 95 | 5 | Re-equilibration |
| 18.0 | 95 | 5 | End of Run |
Part 4: Impurity Fate Mapping & Troubleshooting
Understanding where impurities arise is as important as detecting them. The diagram below maps the potential degradation pathways and their chromatographic behavior.
Figure 2: Degradation pathways and predicted relative retention times (RRT) of key impurities.
Troubleshooting Guide
-
Problem: Peak splitting or "shouldering".
-
Problem: Drifting Retention Times.
-
Problem: Ghost Peaks.
References
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Standard text on mobile phase selection and silanol suppression).
- Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience.
-
PubChem. (n.d.). Compound Summary: 6-Chloro-5-fluoro-2-iodopyridin-3-ol.[5] National Library of Medicine. Retrieved March 3, 2026, from [Link]
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 3. CN102702066A - Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine - Google Patents [patents.google.com]
- 4. Making sure you're not a bot! [pub.uni-bielefeld.de]
- 5. 6-chloro-5-fluoro-2-iodo-pyridin-3-ol | CymitQuimica [cymitquimica.com]
Publish Comparison Guide: Spectroscopic Characterization of 6-Chloro-5-fluoro-2-iodopyridin-3-ol
Executive Summary & Structural Context
In modern drug discovery and agrochemical development, polyhalogenated N-heterocycles serve as indispensable building blocks due to their predictable reactivity and unique physicochemical properties. The compound 6-Chloro-5-fluoro-2-iodopyridin-3-ol (CAS: 875548-57-5) represents a highly functionalized scaffold, offering three distinct halogen sites (Cl, F, I) alongside a directing hydroxyl group.
As application scientists, we must rigorously differentiate this target from its non-iodinated precursor, 6-Chloro-5-fluoropyridin-3-ol . The introduction of the massive, highly polarizable iodine atom at the C2 position fundamentally alters the electronic landscape of the pyridine ring. This guide objectively compares the spectroscopic performance of these two compounds, providing self-validating experimental protocols to ensure absolute structural certainty before downstream cross-coupling applications.
Analytical Workflow & Logical Framework
To establish absolute structural integrity, we employ an orthogonal, multi-modal spectroscopic approach. The workflow below illustrates the logical relationship between the physical sample and the self-validating data streams required for complete characterization.
Workflow for the comprehensive spectroscopic characterization of polyhalogenated pyridinols.
Comparative Spectroscopic Performance
The true utility of a spectroscopic guide lies in its comparative power. Table 1 and Table 2 summarize the quantitative shifts induced by the C2-iodination.
Table 1: Multi-Nuclear NMR Chemical Shifts & Diagnostics
Data acquired in DMSO-d6 at 298K. Shifts are approximate standard values for these scaffolds.
| Nucleus / Position | Target: 6-Chloro-5-fluoro-2-iodopyridin-3-ol | Alternative: 6-Chloro-5-fluoropyridin-3-ol | Diagnostic Causality & Value |
| ¹H (C3-OH) | ~10.8 ppm (br s, 1H) | ~10.5 ppm (br s, 1H) | Iodination slightly increases acidity, shifting the OH proton downfield. |
| ¹H (C4-H) | ~7.5 ppm (d, ³J_HF ≈ 9 Hz, 1H) | ~7.4 ppm (d, ³J_HF ≈ 9 Hz, 1H) | Splitting confirms adjacent C5-Fluorine. |
| ¹H (C2-H) | Absent | ~8.0 ppm (s, 1H) | Absence of this signal is the primary ¹H confirmation of C2 substitution. |
| ¹³C (C2) | ~105.0 ppm (C-I) | ~135.0 ppm (C-H) | Heavy Atom Effect: Iodine's massive electron cloud severely shields the C2 carbon, driving a ~30 ppm upfield shift. |
| ¹³C (C5) | ~145.0 ppm (d, ¹J_CF ≈ 250 Hz) | ~146.0 ppm (d, ¹J_CF ≈ 250 Hz) | Massive one-bond scalar coupling validates the C-F bond integrity. |
Table 2: High-Resolution Mass Spectrometry (HRMS-ESI⁻)
| Parameter | Target: 6-Chloro-5-fluoro-2-iodopyridin-3-ol | Alternative: 6-Chloro-5-fluoropyridin-3-ol | Self-Validation Metric |
| Exact Mass | 272.885 Da | 146.990 Da | Mass difference of +125.895 Da confirms single iodine addition. |
| [M-H]⁻ Base Peak | m/z 271.877 | m/z 145.982 | Confirms successful deprotonation of the acidic hydroxyl group. |
| Isotopic Envelope | 271.8 (100%), 273.8 (32%) | 145.9 (100%), 147.9 (32%) | The strict 3:1 ratio mathematically validates the presence of exactly one Chlorine atom. |
Validated Experimental Protocols
To ensure trustworthiness, analytical protocols must be designed as self-validating systems. The following methodologies detail the exact causality behind our experimental choices.
Protocol A: Multi-Nuclear NMR Acquisition
-
Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d6.
-
Causality: DMSO is a strong hydrogen-bond acceptor. It locks the acidic hydroxyl proton, preventing rapid chemical exchange with trace moisture and stabilizing the nucleophilic characteristics of the pyridine ring[1]. This ensures the -OH signal appears as a distinct, integrable peak rather than being lost to the baseline.
-
-
¹H NMR Acquisition: Acquire 16 scans with a relaxation delay (D1) of 2 seconds.
-
Self-Validation: The integration ratio of the -OH proton to the C4-H proton must be exactly 1:1. Any deviation indicates incomplete dissolution or rapid proton exchange.
-
-
¹³C NMR Acquisition: Acquire 1024 scans with an extended D1 of 3-5 seconds.
-
Causality: Quaternary carbons (C2, C3, C5, C6) lack attached protons, meaning they do not benefit from Nuclear Overhauser Effect (NOE) enhancement. Extended relaxation delays are mandatory to capture accurate signal-to-noise ratios for these "silent" carbons.
-
-
¹⁹F NMR Acquisition: Acquire 64 scans with proton decoupling.
-
Self-Validation: The single fluorine resonance must mathematically correlate with the ¹J_CF and ²J_CF splitting constants observed in the ¹³C spectrum, creating a closed-loop verification of the substitution pattern.
-
Protocol B: HRMS (ESI⁻) Analysis
-
Mobile Phase: LC-MS grade Water/Acetonitrile with 0.1% Formic Acid.
-
Ionization Mode: Operate in Electrospray Ionization Negative (ESI⁻) mode.
-
Causality: Polyhalogenated pyridinols are highly acidic due to the inductive electron-withdrawing effects of Cl, F, and I. ESI⁻ efficiently deprotonates the C3-OH to form a highly stable phenoxide-like anion, yielding massive signal intensity compared to ESI⁺.
-
-
Envelope Verification: Extract the mass spectrum at the chromatographic peak apex.
-
Self-Validation: The experimental isotopic envelope must perfectly overlay with the theoretical simulated envelope, specifically confirming the 3:1 ratio of the m/z 271.8 / 273.8 peaks.
-
Protocol C: Solid-State ATR-FTIR
-
Acquisition: Place 2 mg of neat solid directly onto the diamond ATR crystal. Apply consistent pressure and acquire 32 scans from 4000 to 400 cm⁻¹.
-
Spectral Interpretation:
-
Causality: In the solid state, the highly polarizable C-I bond at the C2 position frequently engages in halogen bonding, which significantly influences molecular packing[2]. This packing alters the hydrogen-bonding network of the C3-OH group, shifting the O-H stretch (~3300 cm⁻¹) compared to solution-phase IR. Furthermore, vibrational assignments for polyhalogenated N-heterocycles typically show distinct C-F stretches in the highly diagnostic 1200 cm⁻¹ region[3].
-
Conclusion & Downstream Utility
The rigorous spectroscopic characterization of 6-Chloro-5-fluoro-2-iodopyridin-3-ol demonstrates its superiority as a regioselective building block compared to its non-iodinated alternative. The massive upfield ¹³C shift at C2 and the distinct isotopic envelope in MS provide unequivocal proof of structure. In downstream drug development, the C-I bond serves as the primary, highly reactive site for Suzuki-Miyaura or Sonogashira cross-coupling, allowing chemists to selectively functionalize the C2 position while leaving the C6-Cl bond intact for subsequent, orthogonal late-stage modifications.
References
- MilliporeSigma. "6-Chloro-5-fluoro-2-iodopyridin-3-ol". Sigma-Aldrich.
- MDPI. "Zn(II) Heteroleptic Halide Complexes with 2-Halopyridines: Features of Halogen Bonding in Solid State". Molecules.
- ResearchGate. "Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations". ResearchGate.
- National Institutes of Health. "Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate". PMC - NIH.
Sources
Comparative Analysis: Fluorinated vs. Non-Fluorinated Pyridinol Scaffolds in Drug Design
Executive Summary
This guide provides a technical comparison between native pyridinol scaffolds and their fluorinated analogs.[1] In medicinal chemistry, the "pyridinol" moiety (often existing as its tautomer, 2-pyridone or 4-pyridone) acts as a critical bioisostere for phenols and amides.[1] Strategic fluorination of this scaffold is not merely a steric substitution but a profound electronic modulation that alters tautomeric equilibria (
This analysis is designed for medicinal chemists and process scientists, focusing on the causality between fluorine substitution and observed physicochemical changes.
Physicochemical Profiling: The Electronic Impact
The introduction of a fluorine atom onto a pyridinol scaffold induces a strong inductive effect (
Tautomeric Equilibrium
Pyridinols exist in equilibrium with their pyridone forms.[1] For 2-pyridinol, the 2-pyridone (lactam) tautomer is dominant in polar solvents and the solid state due to robust intermolecular hydrogen bonding (dimerization).[1]
-
Non-Fluorinated: 2-Hydroxypyridine exists almost exclusively as 2-pyridone in aqueous media (
).[1] -
Fluorinated (e.g., 3-Fluoro-2-pyridone): Fluorine at the 3-position (ortho to the carbonyl) withdraws electron density from the carbonyl carbon, slightly destabilizing the C=O bond relative to the non-fluorinated analog.[1] However, the pyridone form remains dominant. The key shift is in the hydrogen bond donor (HBD) acidity of the N-H group.
Comparative Data: Physicochemical Metrics
The following table synthesizes experimental trends comparing a standard 2-pyridone scaffold with its 3-fluorinated analog.
| Property | 2-Pyridone (Non-Fluorinated) | 3-Fluoro-2-pyridone | Mechanistic Rationale |
| ~11.65 (N-H deprotonation) | ~9.5 - 10.5 | Inductive stabilization of the conjugate amidate anion by fluorine lowers | |
| -0.58 (Hydrophilic) | ~ -0.2 to 0.0 | Fluorine increases lipophilicity by reducing the polarizability of the ring, though the effect is modest compared to C-F on phenyl rings.[1] | |
| H-Bond Acidity | Moderate Donor | Stronger Donor | Electron withdrawal increases the polarization of the N-H bond.[1] |
| Metabolic Liability | High (C3/C5 Oxidation) | Low (Blocked) | C-F bond energy (116 kcal/mol) resists CYP450 oxidative attack.[1] |
Pharmacokinetic Implications
Metabolic Blocking (The "Fluorine Wall")
The primary failure mode for pyridinol/pyridone drugs is rapid oxidative clearance by Cytochrome P450 (CYP) enzymes. CYPs typically attack electron-rich positions (ortho/para to the nitrogen donor).[1]
-
Scenario: In non-fluorinated scaffolds, the C3 and C5 positions are "soft spots" for hydroxylation.
-
Solution: Fluorination at these positions sterically and electronically precludes formation of the tetrahedral intermediate required for oxidation.
Diagram 1: Metabolic Blocking Mechanism
The following diagram illustrates how fluorine prevents the CYP450 oxygen rebound mechanism.
Figure 1: Mechanistic divergence in metabolic fate.[1] The C-F bond strength prevents the initial hydrogen abstraction step essential for CYP450 catalysis.
Synthetic Accessibility & Protocols
Synthesizing fluorinated pyridinols requires distinct strategies compared to their hydrogenated counterparts. Direct electrophilic fluorination is the most robust method for late-stage functionalization.[1]
Synthesis Workflow: Electrophilic Fluorination
The use of Selectfluor™ (F-TEDA-BF4) is the industry standard for introducing fluorine into electron-rich heteroaromatics like pyridones.[1]
Figure 2: Standard workflow for electrophilic fluorination of pyridinol scaffolds.
Experimental Protocol: Synthesis of 3-Fluoro-2-pyridone
Objective: Selective fluorination of the 3-position of a 2-pyridone scaffold.[1][2]
Materials:
-
2-Hydroxypyridine (1.0 eq)[1]
-
Selectfluor™ (1.1 eq)
-
Acetonitrile (anhydrous)
Procedure:
-
Dissolution: Charge a round-bottom flask with 2-hydroxypyridine (10 mmol) and anhydrous acetonitrile (50 mL). Ensure complete dissolution (sonicate if necessary).[1]
-
Addition: Add Selectfluor™ (11 mmol) in a single portion. The reaction is initially heterogeneous.[1]
-
Reaction: Heat the mixture to reflux (approx. 82°C) under a nitrogen atmosphere. Monitor by LC-MS or TLC.[1]
-
Workup: Cool to room temperature. Filter off the insoluble H-TEDA byproduct.[1]
-
Purification: Concentrate the filtrate in vacuo. Purify the residue via silica gel column chromatography (Gradient: 0-10% MeOH in DCM).
-
Validation: Confirm structure via
-NMR (expect singlet around -130 to -140 ppm depending on solvent).
Analytical Protocol: pKa Determination via -NMR[1]
Traditional potentiometric titration can be inaccurate for sparingly soluble fluorinated heterocycles.[1] The NMR-controlled titration method is the gold standard for these scaffolds, leveraging the sensitivity of the fluorine nucleus to the protonation state of the nearby nitrogen.
Principle: The chemical shift (
Protocol:
-
Sample Prep: Dissolve the fluorinated pyridinol (approx. 2 mg) in a mixed solvent system of
(90:10) containing 0.1 M KCl (ionic strength buffer).[1] -
Titration: Adjust the pH of the solution using dilute HCl or KOH. Measure the pH using a calibrated micro-electrode.[1]
-
Measurement: At each pH point (range 2–13), acquire a
-NMR spectrum (decoupled). -
Data Analysis: Plot the chemical shift (
) vs. pH.[1] Fit the data to the Henderson-Hasselbalch equation: [1]-
Self-Validation: The curve must be sigmoidal.[1] If the curve is flat, the
lies outside the tested pH range or the fluorine is too distant from the ionization center.
-
References
-
Synthesis of Fluorinated Pyridines
-
Metabolic Stability Mechanisms
-
Lipophilicity & Acidity Effects
-
pKa Determination Methodology
Sources
Elemental Analysis Standards for 6-Chloro-5-fluoro-2-iodopyridin-3-ol: A Comprehensive Comparison Guide
Introduction
The compound 6-Chloro-5-fluoro-2-iodopyridin-3-ol (CAS: 875548-57-5) is a highly functionalized heterocyclic building block utilized in advanced pharmaceutical synthesis . Characterizing this molecule presents a severe analytical challenge: it is a polyhalogenated compound containing three distinct halogens (Chlorine, Fluorine, and Iodine) alongside Nitrogen and Oxygen.
Relying on a single analytical method for such a complex matrix often leads to skewed data. To establish a self-validating analytical system, researchers must employ an orthogonal approach that cross-verifies carbon/nitrogen content, accurately quantifies refractory halogens, and screens for catalytic heavy metal impurities.
Theoretical Elemental Composition
Before selecting an analytical method, establishing the theoretical mass fractions is critical for calculating recovery rates.
| Element | Atomic Mass ( g/mol ) | Atoms | Mass Contribution | Mass % |
| Carbon (C) | 12.011 | 5 | 60.055 | 21.96% |
| Hydrogen (H) | 1.008 | 2 | 2.016 | 0.74% |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 5.12% |
| Oxygen (O) | 15.999 | 1 | 15.999 | 5.85% |
| Chlorine (Cl) | 35.450 | 1 | 35.450 | 12.96% |
| Fluorine (F) | 18.998 | 1 | 18.998 | 6.95% |
| Iodine (I) | 126.900 | 1 | 126.900 | 46.41% |
| Total | 273.425 | 100.00% |
The Mechanistic Challenge of Polyhalogenation
Standard CHNS/O combustion analyzers operate by flash-combusting a sample at ~900°C–1000°C and measuring the resulting gases (CO₂, H₂O, N₂, SO₂) via a Thermal Conductivity Detector (TCD). For 6-Chloro-5-fluoro-2-iodopyridin-3-ol, this standard approach fails due to two primary mechanisms:
-
Refractory C-F Bonds: The carbon-fluorine bond is exceptionally strong (~485 kJ/mol). During standard combustion, fluorine tends to form volatile tetrafluoromethane (CF₄) rather than allowing the carbon to fully oxidize into CO₂. Because CF₄ escapes TCD detection, the resulting Carbon mass percentage will be artificially low.
-
Catalyst Poisoning & Signal Overlap: The combustion of iodine and chlorine generates acidic gases (I₂, HI, HCl). If these gases reach the copper reduction column, they permanently deactivate the catalyst. Furthermore, halogen gases can co-elute with N₂ and CO₂, causing severe baseline interference and false-positive nitrogen readings .
Comparison of Elemental Analysis Techniques
To build a robust analytical profile, we must compare the efficacy of different techniques against the specific matrix of this compound.
| Technique | Target Elements | Strengths | Limitations | Suitability for C₅H₂ClFINO |
| Standard CHNS/O | C, H, N, O | High throughput, minimal sample prep. | Fails on C-F bonds; halogens poison the system. | Poor. Requires heavy modification to yield accurate Carbon/Nitrogen data. |
| Modified CHNS/O | C, H, N, O | Accurate C/N quantification despite halogens. | Cannot quantify the halogens themselves. | Excellent for organic framework validation (Requires V₂O₅ & Ag wool). |
| Combustion IC (CIC) | Cl, F, I | Simultaneous, precise quantification of all halogens. | Does not measure Carbon or Nitrogen. | Excellent. The gold standard for verifying the 66.32% halogen mass fraction. |
| ICP-MS (USP <232>) | Heavy Metals | Parts-per-trillion (ppt) sensitivity for trace metals. | Destructive; requires microwave digestion. | Mandatory for pharmaceutical clearance of synthetic catalysts (Pd, Cu). |
Experimental Protocols: A Self-Validating System
To ensure absolute scientific trustworthiness, the characterization of 6-Chloro-5-fluoro-2-iodopyridin-3-ol must be split into three orthogonal workflows.
Protocol 1: Modified CHNS/O Combustion Analysis
Purpose: Accurate quantification of C, H, N, and O by suppressing halogen interference.
-
Reactor Preparation: Pack the primary combustion tube with a dense layer of Silver (Ag) wool .
-
Causality: Silver wool acts as a halogen trap. It reacts with the combustion gases to form solid silver halides (AgCl, AgF, AgI), permanently sequestering them in the high-temperature zone before they can reach and poison the downstream copper reduction catalyst.
-
-
Sample Weighing: Accurately weigh 1.5 to 2.0 mg of the sample into a combustible tin capsule using a microbalance.
-
Catalyst Addition: Add 5–10 mg of Vanadium(V) oxide (V₂O₅) directly into the tin capsule with the sample.
-
Causality: V₂O₅ acts as a localized oxygen donor and thermal flux. It provides the aggressive oxidative environment necessary to cleave the refractory C-F bonds, ensuring 100% conversion of carbon into detectable CO₂ .
-
-
Combustion & Detection: Run the flash combustion at 1000°C. The TCD will now output clean, baseline-resolved peaks for C, H, and N.
Protocol 2: Combustion Ion Chromatography (CIC)
Purpose: Direct quantification of the 66.32% Halogen mass fraction (Cl, F, I).
-
Pyrohydrolytic Combustion: Introduce 5 mg of the sample into a ceramic boat. Combust the sample at 1050°C under an Argon/Oxygen atmosphere with a continuous injection of ultra-pure water.
-
Gas Absorption: Route the combustion gases through an absorber module containing a dilute hydrogen peroxide (H₂O₂) solution. This ensures complete ionization into F⁻, Cl⁻, and I⁻ 2[2].
-
Chromatographic Separation: Automatically inject the absorption solution into an Ion Chromatograph equipped with an anion-exchange column and a conductivity detector. Calibrate using a multi-ion standard to resolve the distinct peaks for Fluoride, Chloride, and Iodide.
Protocol 3: USP <232> Elemental Impurities via ICP-MS
Purpose: Regulatory clearance of toxic heavy metals introduced during synthesis.
-
Microwave Digestion: Digest 50 mg of the sample in a sealed PTFE vessel using a mixture of concentrated HNO₃ and HCl (aqua regia) under microwave irradiation.
-
ICP-MS Analysis: Dilute the digestate and analyze via Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Causality: The United States Pharmacopeia (USP) Chapter <232> mandates strict Permitted Daily Exposure (PDE) limits for the "Big Four" toxic elements (As, Cd, Hg, Pb) and transition metal catalysts (e.g., Pd, Cu) 3[3]. ICP-MS provides the necessary parts-per-billion (ppb) resolution to certify the building block for downstream API manufacturing.
-
Workflow Visualization
The following diagram illustrates the orthogonal validation system required to fully characterize this polyhalogenated compound without analytical blind spots.
Orthogonal elemental analysis workflow for polyhalogenated pyridine derivatives.
References
-
Thermo Fisher Scientific. "FlashSmart Elemental Analyzer - Operating Manual." University of Florence Repository. Available at:[Link]
-
Metrohm. "Combustion Ion Chromatography." LCMS.cz. Available at:[Link]
-
EAG Laboratories. "Combustion Ion Chromatography (CIC)." EAG.com. Available at: [Link]
Sources
Benchmarking cross-coupling efficiency of 6-Chloro-5-fluoro-2-iodopyridin-3-ol
Title: Benchmarking the Cross-Coupling Efficiency of 6-Chloro-5-fluoro-2-iodopyridin-3-ol: A Comprehensive Guide for Late-Stage Functionalization
Executive Summary & Chemical Context
For drug development professionals and synthetic chemists, polyhalogenated pyridines represent a gold mine for iterative, late-stage diversification. Among these, 6-Chloro-5-fluoro-2-iodopyridin-3-ol (CFIP) stands out due to its dense array of orthogonal reactive sites. However, the presence of an unprotected hydroxyl group and multiple halogens requires precise mechanistic control to avoid off-target reactions. This guide benchmarks CFIP against alternative building blocks, providing an evidence-based roadmap for maximizing regioselective cross-coupling efficiency.
Mechanistic Rationale: Decoding Regioselectivity
The utility of CFIP lies in the distinct electronic and thermodynamic properties of its substituents. In palladium-catalyzed cross-coupling, regioselectivity is dictated by the bond dissociation energy (BDE) of the carbon-halogen bonds and the electronic landscape of the pyridine ring[1].
-
C2-Iodine Bond (Kinetically Favored): The C-I bond has the lowest BDE, making it the primary site for oxidative addition[2]. The adjacent electronegative nitrogen atom further activates this position by inductively withdrawing electron density, making it highly susceptible to the initial Pd(0) insertion[1].
-
C6-Chlorine Bond (Orthogonally Stable): The C-Cl bond possesses a significantly higher BDE. Under mild conditions, it remains inert. Activation typically requires elevated temperatures and specialized, electron-rich Buchwald ligands (e.g., SPhos, XPhos)[3]. This differential reactivity enables sequential, two-step functionalization.
-
C3-Hydroxyl Group (The Interference Factor): Unprotected -OH groups can coordinate with the palladium center or consume the basic equivalents necessary for the transmetalation step[3]. Successful coupling requires either a transient protecting group or the strategic use of excess, mild inorganic base.
-
C5-Fluoro Group (Electronic Modulator): While generally inert to standard cross-coupling, the fluorine atom exerts a strong inductive electron-withdrawing effect, subtly accelerating oxidative addition at the adjacent C6 position during secondary couplings[4].
Caption: Logical mapping of CFIP's orthogonal reactive sites and their mechanistic roles.
Quantitative Benchmarking: CFIP vs. Alternatives
To objectively evaluate CFIP, we benchmark its performance in a standard Suzuki-Miyaura coupling (using phenylboronic acid) against two common structural alternatives:
-
2-Bromo-6-chloro-5-fluoropyridin-3-ol (Bromo-Analog): Evaluates the efficiency of C-I vs. C-Br oxidative addition.
-
MOM-Protected CFIP: Evaluates the impact of masking the free hydroxyl group to prevent catalyst poisoning.
| Substrate | Catalyst System | Base & Solvent | Temp / Time | C2-Coupling Yield | C6-Coupling (Impurity) |
| CFIP (Unprotected) | 5 mol% Pd(dppf)Cl₂ | K₃PO₄ (3.0 eq) / Dioxane:H₂O | 60°C / 4h | 88% | < 2% |
| Bromo-Analog | 5 mol% Pd(dppf)Cl₂ | K₃PO₄ (3.0 eq) / Dioxane:H₂O | 80°C / 8h | 72% | ~ 5% |
| MOM-Protected CFIP | 5 mol% Pd(PPh₃)₄ | Na₂CO₃ (2.0 eq) / Toluene:H₂O | 80°C / 4h | 94% | < 1% |
Data Analysis & Causality: The data clearly demonstrates that the C-I bond in CFIP allows for lower reaction temperatures (60°C) compared to the bromo-analog (80°C). This lower thermal requirement directly suppresses unwanted activation of the C6-chloro bond[2]. While the MOM-protected variant achieves a marginally higher yield (94%), utilizing unprotected CFIP (88% yield) eliminates two entire synthetic steps (protection and deprotection), vastly improving overall atom economy and throughput for drug development workflows.
Optimized Experimental Protocol: Self-Validating Suzuki-Miyaura Coupling
The following protocol is engineered specifically for the unprotected CFIP scaffold.
Causality of Experimental Choices: Pd(dppf)Cl₂ is selected because its bidentate nature prevents catalyst deactivation by the free -OH group. K₃PO₄ is chosen as it is strong enough to drive transmetalation but avoids the degradation pathways associated with stronger bases like KOtBu[5]. A biphasic Dioxane/Water system ensures complete solubility of both the highly polar CFIP and the inorganic base[3].
Caption: Step-by-step experimental workflow for the regioselective Suzuki-Miyaura coupling of CFIP.
Step-by-Step Methodology:
-
Reagent Assembly & Degassing: To a flame-dried Schlenk flask, add CFIP (1.0 equiv) and the desired arylboronic acid (1.2 equiv). Add a 4:1 mixture of 1,4-Dioxane and H₂O. Degas the solvent mixture by bubbling inert nitrogen or argon gas for 15 minutes to prevent oxidation of the active Pd(0) species[3].
-
Base and Catalyst Addition: Add anhydrous K₃PO₄ (3.0 equiv). The excess base compensates for the deprotonation of the C3-hydroxyl group. Add Pd(dppf)Cl₂ (5 mol%). Seal the flask under a positive pressure of nitrogen.
-
Reaction Execution: Heat the mixture to 60°C with vigorous stirring. The lower temperature is critical; exceeding 80°C risks activating the C6-chloro bond, leading to oligomerization or bis-coupled impurities[3].
-
Self-Validation (In-Process Control): After 4 hours, sample the reaction. Run LC-MS analysis. Validation criteria: Look for the disappearance of the CFIP mass peak. The product peak must exhibit a characteristic chlorine isotope pattern (M and M+2 peaks in a 3:1 ratio), confirming that the C6-chloro bond remains intact and unreacted.
-
Quench and Isolation: Cool to room temperature. Dilute with Ethyl Acetate and quench with a saturated aqueous NH₄Cl solution to neutralize the basic aqueous layer. Extract the organic layer, dry over Na₂SO₄, and purify via silica gel chromatography to isolate the C2-arylated product.
Conclusion
Benchmarking reveals that 6-Chloro-5-fluoro-2-iodopyridin-3-ol is a superior building block compared to its brominated counterparts. By leveraging the differential BDEs of its halogens and employing a tailored, base-heavy catalyst system, researchers can achieve highly regioselective C2-functionalization without the need for cumbersome protecting group chemistry.
References[1] 6-Chloro-5-fluoro-2-iodopyridin-3-ol - Sigma-Aldrich. Source: sigmaaldrich.com. URL[2] Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC. Source: nih.gov. URL[5] Organic & Biomolecular Chemistry - RSC Publishing. Source: rsc.org. URL[6] Suzuki reaction - Wikipedia. Source: wikipedia.org. URL[4] Technical Support Center: Suzuki Coupling with 2-Chloropyridine Derivatives - Benchchem. Source: benchchem.com. URL[3] Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Source: yonedalabs.com. URL
Sources
Safety Operating Guide
6-Chloro-5-fluoro-2-iodopyridin-3-ol proper disposal procedures
Topic: 6-Chloro-5-fluoro-2-iodopyridin-3-ol Proper Disposal Procedures CAS: 875548-57-5 Formula: C₅H₂ClFINO[1][2]
Part 1: Executive Safety Directive
6-Chloro-5-fluoro-2-iodopyridin-3-ol is a polyhalogenated heteroaromatic compound. For disposal purposes, it must be classified as Halogenated Organic Waste .[2][3]
Operational Rule of Thumb: Do NOT dispose of this compound down the drain or in general trash. Its structural stability and halogen content (Chlorine, Fluorine, Iodine) pose significant environmental persistence and aquatic toxicity risks.[2][3] It requires high-temperature incineration with acid gas scrubbing.
Part 2: Hazard Profile & Safety Assessment
Before handling waste, you must understand the specific risks that dictate the disposal method.[2][3] This compound is an irritant and potentially toxic if ingested.[4][5]
GHS Classification & Hazard Codes
| Hazard Class | Category | Hazard Statement Code | Description |
| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed.[1][4][5][6] |
| Skin Irritation | 2 | H315 | Causes skin irritation.[1][4][7] |
| Eye Irritation | 2 | H319 | Causes serious eye irritation.[1][4][7] |
| STOT - SE | 3 | H335 | May cause respiratory irritation.[1] |
| Aquatic Toxicity | Implied | H412 | Harmful to aquatic life with long-lasting effects (Standard for halogenated pyridines). |
Personal Protective Equipment (PPE) Matrix
-
Respiratory: N95 (minimum) or P100 respirator if dust generation is possible during weighing/transfer.[3]
-
Skin: Nitrile gloves (Double gloving recommended due to halogenated nature).[3] Standard lab coat.
-
Eyes: Chemical splash goggles.
Part 3: Waste Characterization & Segregation
Proper segregation is critical to prevent dangerous chemical reactions in the waste stream.
1. Chemical Compatibility Check
-
Incompatible with: Strong oxidizing agents, strong acids, and alkali metals.[2][3]
-
Segregation: Keep separate from non-halogenated solvents (e.g., Acetone, Ethanol) and oxidizers.[2][3]
2. Waste Stream Classification Assign the waste to the Halogenated Organic Solid stream.
-
Note: While Pyridine (parent) is a D038 RCRA listed waste, this specific derivative is not explicitly P- or U-listed.[2][3] However, due to the high halogen content, it must be treated with the same rigor as RCRA hazardous waste.[2][3]
3. Container Selection
-
Primary Container: Amber glass jar or High-Density Polyethylene (HDPE) bottle.
-
Closure: Screw cap with Teflon (PTFE) liner to prevent vapor leakage or seal degradation.[3]
Part 4: Cradle-to-Grave Disposal Workflow
The following decision tree outlines the operational flow from the laboratory bench to final destruction.
Figure 1: Operational workflow for the segregation, packaging, and destruction of halogenated pyridine waste.[2][3]
Part 5: Detailed Disposal Protocols
Scenario A: Solid Waste (Pure Compound or Spill Debris)[3]
-
Collection: Sweep up solid material carefully to avoid dust generation. Use a damp paper towel for final cleanup.
-
Packaging: Place the solid and the contaminated paper towels into a wide-mouth HDPE jar.
-
Labeling: Affix a hazardous waste tag.
-
Storage: Store in the "Halogenated Solids" bin within your Satellite Accumulation Area (SAA).
Scenario B: Liquid Waste (Reaction Mixtures)
-
Solvent Check: If the compound is dissolved in a solvent (e.g., Dichloromethane, DMSO), the entire solution is now Halogenated Solvent Waste .[2][3]
-
Segregation: Pour into the "Halogenated Waste" carboy. Never mix with "Non-Halogenated" (e.g., Acetone) waste streams, as this increases disposal costs and complicates incineration.[2][3]
-
Iodine Warning: High concentrations of iodine can corrode standard metal incinerator parts. If disposing of large quantities (>100g), notify your waste vendor, as they may require a specific "Iodinated Waste" stream.[2][3]
Part 6: Emergency Spill Response
Immediate Action Required:
-
Evacuate: Clear the immediate area of unnecessary personnel.
-
PPE Up: Wear nitrile gloves, safety goggles, and a lab coat.[2][3] If powder is airborne, use a respirator.[2][3]
-
Contain:
-
Decontaminate: Clean the surface with a soap and water solution. Collect all cleaning materials as hazardous waste.
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: 6-Chloro-5-fluoro-2-iodopyridin-3-ol. MilliporeSigma.[4] Link[3]
-
U.S. Environmental Protection Agency (EPA). (2024).[3] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Regulations. Link
-
Fisher Scientific. (2024). Safety Data Sheet: Halogenated Pyridine Derivatives. Thermo Fisher Scientific.[8] Link
-
National Institutes of Health (NIH). (n.d.).[3] Pyridine and Derivatives: Production, Use, and Disposal. Toxicological Profile. Link
Sources
- 1. 6-Chloro-5-fluoro-2-iodopyridin-3-ol | 875548-57-5 [sigmaaldrich.com]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. phmsa.dot.gov [phmsa.dot.gov]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.fi [fishersci.fi]
- 8. lobachemie.com [lobachemie.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
